Product packaging for N-Methylformanilide-carbonyl-13C(Cat. No.:CAS No. 61655-07-0)

N-Methylformanilide-carbonyl-13C

Cat. No.: B1626964
CAS No.: 61655-07-0
M. Wt: 136.16 g/mol
InChI Key: JIKUXBYRTXDNIY-CDYZYAPPSA-N
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Description

N-Methylformanilide-carbonyl-13C is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 136.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B1626964 N-Methylformanilide-carbonyl-13C CAS No. 61655-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-phenylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKUXBYRTXDNIY-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([13CH]=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575898
Record name N-Methyl-N-phenyl(~13~C)formamide
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Molecular Weight

136.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61655-07-0
Record name N-Methyl-N-phenyl(~13~C)formamide
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Record name 61655-07-0
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Foundational & Exploratory

N-Methylformanilide-carbonyl-13C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methylformanilide-carbonyl-13C, a stable isotope-labeled derivative of N-Methylformanilide. The strategic placement of a carbon-13 isotope at the carbonyl position makes this compound an invaluable tool for a range of sophisticated applications in chemical research and development, particularly in mechanistic studies and reaction monitoring. This document details its synthesis, spectroscopic properties, and key applications, providing detailed experimental protocols and data presented for clarity and practical use.

Chemical and Physical Properties

This compound shares nearly identical physical and chemical properties with its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the presence of the ¹³C isotope. The key quantitative data for the unlabeled compound, which serves as a close proxy, are summarized below.

PropertyValue
Molecular Formula C₈H₉¹³CNO
Molecular Weight 136.16 g/mol (unlabeled: 135.16 g/mol )
Appearance Colorless to light yellow liquid
Boiling Point 243-244 °C
Melting Point 13-14 °C
Density 1.055 g/mL at 25 °C

Synthesis of this compound

Method A: From ¹³C-Formic Acid

This is a direct and efficient method analogous to the synthesis of unlabeled N-Methylformanilide.[1]

G N_Methylaniline N-Methylaniline Reaction Reaction Mixture N_Methylaniline->Reaction Formic_Acid_13C ¹³C-Formic Acid Formic_Acid_13C->Reaction Toluene Toluene (solvent) Toluene->Reaction Heat Heat (Azeotropic Distillation) N_Methylformanilide_13C N-Methylformanilide-carbonyl-¹³C Heat->N_Methylformanilide_13C Water Water (byproduct) Heat->Water Reaction->Heat

Fig. 1: Synthesis from ¹³C-Formic Acid

Method B: From ¹³C-Carbon Monoxide

This method involves the carbonylation of N-methylaniline using ¹³C-labeled carbon monoxide in the presence of a suitable catalyst.

G N_Methylaniline N-Methylaniline Reaction Reaction Mixture N_Methylaniline->Reaction CO_13C ¹³C-Carbon Monoxide CO_13C->Reaction Catalyst Catalyst (e.g., Sodium formanilide) Catalyst->Reaction Solvent Methanol (solvent) Solvent->Reaction High_Pressure High Pressure & Heat N_Methylformanilide_13C N-Methylformanilide-carbonyl-¹³C High_Pressure->N_Methylformanilide_13C Reaction->High_Pressure

Fig. 2: Synthesis from ¹³C-Carbon Monoxide
Experimental Protocol: Synthesis from ¹³C-Formic Acid

This protocol is adapted from the synthesis of the unlabeled compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-methylaniline (1.0 eq), ¹³C-formic acid (1.1 eq), and toluene.

  • Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of water collection.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

The most significant impact of the isotopic label is observed in the ¹³C NMR spectrum.

¹³C NMR Spectroscopy

The carbonyl carbon signal in the ¹³C NMR spectrum of this compound will be a prominent feature. Based on data for the unlabeled compound and typical chemical shifts for amides, the following is expected:

Carbon AtomUnlabeled Chemical Shift (δ, ppm)Predicted Labeled Chemical Shift (δ, ppm)
¹³C=O ~162.6~162.6 (with potential for ¹³C-¹³C coupling)
N-CH₃ ~32.1~32.1
Aromatic C1 ~142.1~142.1
Aromatic C2, C6 ~122.4~122.4
Aromatic C3, C5 ~129.7~129.7
Aromatic C4 ~126.5~126.5

Key Features of the Labeled Spectrum:

  • Enhanced Signal: The signal for the carbonyl carbon will be significantly enhanced due to the 100% abundance of ¹³C at this position, in contrast to the natural abundance of 1.1%.

  • ¹³C-¹³C Coupling: Spin-spin coupling between the carbonyl carbon and the adjacent aromatic carbon (C1) will be observable. This one-bond coupling constant (¹J(¹³C,¹³C)) provides valuable structural information.

Applications in Research and Development

The primary utility of this compound lies in its application as a tracer in mechanistic studies and for quantitative analysis.

Mechanistic Elucidation of the Vilsmeier-Haack Reaction

N-Methylformanilide is a key reagent in the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto electron-rich aromatic rings.[2][3][4][5] Using the carbonyl-¹³C labeled compound allows for the precise tracking of the formyl group throughout the reaction mechanism.

G NMF_13C N-Methylformanilide-carbonyl-¹³C Vilsmeier_Reagent Vilsmeier Reagent (¹³C-labeled) NMF_13C->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate (¹³C-labeled) Vilsmeier_Reagent->Intermediate Electrophilic Attack Arene Electron-Rich Arene Arene->Intermediate Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Product Formylated Arene (¹³C-labeled) Hydrolysis->Product

Fig. 3: Vilsmeier-Haack Reaction Workflow
Experimental Protocol: Reaction Monitoring by ¹³C NMR

This protocol outlines the general steps for monitoring a reaction where this compound is a reactant.

  • Sample Preparation: In an NMR tube, combine the starting materials, solvent (deuterated), and an internal standard.

  • Initial Spectrum: Acquire a ¹³C NMR spectrum of the reaction mixture before initiating the reaction. The prominent signal of the labeled carbonyl will serve as the starting reference.

  • Reaction Initiation: Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).

  • Time-course Spectra: Acquire a series of ¹³C NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signal of the carbonyl carbon of the starting material and any new signals corresponding to the carbonyl carbon in intermediates or the final product. The change in the relative integrals over time provides kinetic data for the reaction.

Safety and Handling

N-Methylformanilide is harmful if swallowed and causes skin and eye irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a powerful tool for researchers and scientists in organic chemistry and drug development. Its utility in elucidating reaction mechanisms, such as the Vilsmeier-Haack reaction, and in quantitative reaction monitoring makes it a valuable asset for advancing chemical synthesis and understanding. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for the effective application of this isotopically labeled compound in a laboratory setting.

References

An In-depth Technical Guide to the Chemical Properties of N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic analysis of N-Methylformanilide, with a specific focus on its carbonyl-13C isotopologue. N-Methylformanilide-carbonyl-13C is a valuable tool in mechanistic studies, metabolic tracing, and as a labeled formylating agent in synthetic chemistry. Its primary distinction from the unlabeled compound is a molecular weight increase of one mass unit and a unique, highly sensitive signal in 13C NMR spectroscopy, making it ideal for tracking the formyl group through complex reaction pathways.

Core Chemical and Physical Properties

N-Methylformanilide is a clear, colorless to light yellow liquid at room temperature.[1][2] The introduction of a 13C isotope at the carbonyl position does not significantly alter its physical properties, such as melting point, boiling point, or solubility. The key difference lies in its molecular weight and its utility in spectroscopic analysis.

Table 1: General and Physical Properties of N-Methylformanilide

PropertyValue
Molecular Formula C₈H₉NO (Unlabeled) / C₇¹³CH₉NO (Carbonyl-13C Labeled)
Molecular Weight 135.16 g/mol (Unlabeled) / 136.16 g/mol (Carbonyl-13C Labeled)[3]
CAS Number 93-61-8[3]
Appearance Clear, colorless to yellow liquid[1]
Melting Point 8 - 13 °C[3][4]
Boiling Point 243 - 244 °C[3][4]
Density 1.095 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.561[3]
Flash Point 126 - 127 °C (closed cup)[3][4]

Table 2: Spectroscopic Data for N-Methylformanilide

Spectroscopic DataValue
¹³C NMR (CDCl₃, 101 MHz) δ 162.56 (s, -CHO), 142.10 (s, -C-ar), 129.65 (s, -CH-ar), 126.50 (s, -CH-ar), 122.41 (s, -CH-ar), 32.14 (s, -CH₃)[5]
¹H NMR (CDCl₃, 400 MHz) δ 8.48 (s, 1H, -CHO), 7.42 (t, J = 7.9 Hz, 2H, -CH-ar), 7.29 (d, J = 7.5 Hz, 1H, -CH-ar), 7.22 - 7.10 (m, 2H, -CH-ar), 3.33 (s, 3H, -CH₃)[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N-Methylformanilide are crucial for its effective use in research.

The synthesis of N-Methylformanilide can be achieved through several methods. For the carbonyl-13C labeled variant, a 13C-labeled formyl source is required.

Method 1: Formylation with Formic Acid

This procedure is a modification of the method described by Morgan and Grist and is noted for its high yield.[6] To synthesize the carbonyl-13C isotopologue, 13C-labeled formic acid would be used as the starting material.

  • Reactants: 321 g (3 moles) of N-methylaniline, 300 g of 85-90% formic acid (or ¹³C-formic acid), and 1.8 L of toluene are combined in a 3-L round-bottomed flask.[6]

  • Apparatus: The flask is fitted with an indented column attached to a condenser set for downward distillation.[6]

  • Procedure:

    • The solution is distilled slowly. An azeotrope of water and toluene distills at 87-88 °C.[6]

    • Once all the water is removed, the vapor temperature rises to 108-110 °C.[6]

    • Distillation continues until approximately 1.5 L of toluene has been collected (about 5-6 hours).[6]

    • The remaining residue is transferred to a modified Claisen flask for vacuum distillation.[6]

  • Purification: The product is collected at a boiling point of 114–121 °C at 8 mm Hg pressure.[6]

  • Yield: This method yields approximately 380–393 g (93–97%).[6]

Method 2: Carbonylation with Carbon Monoxide

This method involves the direct carbonylation of N-methylaniline. For isotopic labeling, ¹³C-labeled carbon monoxide would be used.

  • Reactants: 107 grams (1.0 mole) of N-methylaniline, 14 grams (0.1 mole) of sodium formanilide, and 150 milliliters of methanol are charged into a reactor.[7]

  • Procedure:

    • The autoclave is sealed and purged with carbon monoxide.[7]

    • The temperature is raised to 100 °C.[7]

    • Carbon monoxide is introduced at a pressure of 28 kg/cm ² for about 30 minutes.[7]

    • The basic reaction mixture is then neutralized with hydrochloric acid and extracted with xylene.[7]

Method 3: N-formylation using CO₂ and BH₃NH₃

A catalyst-free method for N-formylation of amines using carbon dioxide and ammonia borane complex under mild conditions has been reported. This is particularly relevant for ¹³C labeling as it can utilize ¹³CO₂.[5]

  • Reactants: N-methylaniline (1 mmol), BH₃NH₃ (3 mmol), and DMF (5 mL) are placed in a stainless steel autoclave reactor.[5]

  • Procedure:

    • The reactor is pressurized with 1 MPa of CO₂ (or ¹³CO₂) at ambient temperature.[5]

    • The mixture is heated and stirred at 50 °C for 24 hours.[5]

    • After the reaction, excess CO₂ is vented.[5]

  • Purification: The product is isolated by flash chromatography on silica gel.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product NMA N-Methylaniline Reaction Azeotropic Distillation (Removal of Water) NMA->Reaction FA [13C]Formic Acid FA->Reaction Tol Toluene (Solvent) Tol->Reaction Distill Vacuum Distillation Reaction->Distill Residue Product This compound Distill->Product

Caption: Workflow for the synthesis of this compound.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is the most critical analytical technique for confirming the isotopic incorporation and for mechanistic studies using this compound.

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃).

  • Instrument Parameters:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer is typically used.[5]

    • Frequency: For a 400 MHz instrument, the 13C frequency is approximately 101 MHz.[5]

    • Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[8]

  • Data Interpretation: The key feature in the 13C NMR spectrum of this compound is the signal for the labeled carbonyl carbon. This peak is expected to be significantly enhanced compared to the natural abundance spectrum. It typically appears around 162.5 ppm in CDCl₃.[5][9] The precise chemical shift is sensitive to the solvent and electronic environment.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity and confirm the molecular weight of the synthesized compound.

  • Sample Preparation: The sample is diluted in a volatile organic solvent.

  • GC Conditions:

    • Column: A suitable capillary column, such as a DB-35, is used.[11]

    • Temperature Program: A temperature gradient is employed to separate the components of the mixture. For example, starting at 70°C and ramping up to 255°C.[11]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is common.

    • Detection: The mass spectrometer scans a range of m/z values to detect the molecular ion and fragmentation patterns. For this compound, the molecular ion peak will be at m/z 136, one unit higher than the unlabeled compound.[12]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve NMR 13C NMR Spectroscopy Dissolve->NMR GCMS GC-MS Analysis Dissolve->GCMS NMR_Data Identify Enhanced Carbonyl Peak (~162.5 ppm) NMR->NMR_Data MS_Data Confirm Molecular Ion Peak (m/z = 136) GCMS->MS_Data Vilsmeier_Haack_Pathway NMF N-Methylformanilide-[13C=O] Vilsmeier Vilsmeier Reagent (Chloroiminium Ion-[13C]) NMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Ion Intermediate Vilsmeier->Intermediate Aromatic Electron-Rich Aromatic Compound Aromatic->Intermediate Product [13C]-Formylated Aromatic Aldehyde Intermediate->Product Hydrolysis H2O (Hydrolysis) Hydrolysis->Product

References

Synthesis of N-Methylformanilide-carbonyl-13C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methylformanilide-carbonyl-13C, a critical isotopically labeled compound for various applications in drug metabolism studies, mechanistic investigations, and as a standard in analytical chemistry. This document outlines a proposed synthetic pathway, detailed experimental protocols, and relevant data presentation to facilitate its preparation and use in a laboratory setting.

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate reaction mechanisms.[1][2] N-Methylformanilide, a widely used solvent and reagent in organic synthesis, particularly in Vilsmeier-Haack reactions for the introduction of a formyl group, becomes a valuable tool when isotopically labeled.[3] The incorporation of a carbon-13 (¹³C) isotope at the carbonyl position allows for non-radioactive tracking and quantification by mass spectrometry and NMR spectroscopy.[1] This guide details a feasible and efficient synthesis of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the formylation of N-methylaniline using a ¹³C-labeled formylating agent. Based on established methods for the synthesis of unlabeled N-methylformanilide and known isotopic labeling techniques, a reliable approach involves the reaction of N-methylaniline with ¹³C-formic acid.

A logical diagram of the synthetic pathway is presented below:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_process Process NMA N-Methylaniline Reaction Formylation NMA->Reaction C13FA ¹³C-Formic Acid C13FA->Reaction NMF_C13 N-Methylformanilide-carbonyl-¹³C Reaction->NMF_C13

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for the synthesis of the unlabeled analogue.[4]

Materials and Reagents
ReagentSupplierPurity
N-MethylanilineSigma-Aldrich≥98%
¹³C-Formic AcidCambridge Isotope Laboratories, Inc.99 atom % ¹³C
TolueneFisher ScientificAnhydrous, ≥99.8%
Sodium BicarbonateJ.T. BakerACS Reagent Grade
Anhydrous Magnesium SulfateAcros Organics≥98%
Synthesis Procedure

An experimental workflow for the synthesis is illustrated below:

Experimental_Workflow start Start reactants Combine N-Methylaniline, ¹³C-Formic Acid, and Toluene in a round-bottom flask start->reactants reflux Reflux the mixture with a Dean-Stark apparatus to remove water reactants->reflux monitor Monitor reaction completion by TLC or GC-MS reflux->monitor workup Cool the reaction mixture and perform aqueous workup monitor->workup extract Extract with an organic solvent (e.g., ethyl acetate) workup->extract dry Dry the organic layer over anhydrous MgSO₄ extract->dry filter_evaporate Filter and evaporate the solvent under reduced pressure dry->filter_evaporate purify Purify the crude product by vacuum distillation or column chromatography filter_evaporate->purify characterize Characterize the final product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine N-methylaniline (10.7 g, 0.1 mol), ¹³C-formic acid (4.7 g, 0.1 mol, assuming a molar mass of 47 g/mol for the labeled compound), and toluene (100 mL).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate and 50 mL of brine.

  • Extraction and Drying: Extract the aqueous layers with ethyl acetate (2 x 50 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at approximately 118-122 °C at 10 mmHg. Alternatively, purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Spectra consistent with the structure of N-Methylformanilide. The formyl proton signal should appear as a doublet due to coupling with the ¹³C nucleus.
¹³C NMR An enhanced signal for the carbonyl carbon around 162 ppm.[5][6]
Mass Spec. Molecular ion peak corresponding to the mass of the ¹³C-labeled compound (C₈H₉NO, expected m/z = 136.06).
IR Spec. A characteristic C=O stretching vibration for the amide, potentially shifted slightly compared to the unlabeled compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis.

ParameterValue
Theoretical Yield 13.5 g
Expected Actual Yield 11.5 - 12.8 g (85-95%)
Boiling Point 118-122 °C at 10 mmHg
¹³C Isotopic Purity >98 atom %
Chemical Purity >98% (by GC or HPLC)

Safety Considerations

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Methylaniline is toxic and should be handled with care.

  • Toluene is flammable and an irritant.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This guide provides a comprehensive and practical approach for the synthesis of this compound. The detailed protocol, along with the expected data and safety information, should enable researchers to successfully prepare this valuable isotopically labeled compound for their specific applications in drug development and scientific research. The use of ¹³C-formic acid presents a straightforward and efficient method for introducing the isotopic label at the desired carbonyl position.

References

A Comprehensive Technical Guide to N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide-carbonyl-13C is a stable isotope-labeled derivative of N-Methylformanilide, a versatile reagent and solvent in organic synthesis. The specific incorporation of a carbon-13 isotope at the carbonyl position provides a powerful tool for mechanistic studies, metabolic tracing, and quantitative analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide offers an in-depth overview of its properties, synthesis, applications, and the experimental protocols relevant to its use in research and development.

Physicochemical and Spectroscopic Data

The introduction of a 13C isotope at the carbonyl carbon results in a mass shift of +1 compared to the unlabeled compound. While most physicochemical properties are comparable to the unlabeled analogue, the key difference lies in its spectroscopic signature.

PropertyValue
CAS Number 61655-07-0
Molecular Formula C₇¹³CH₉NO
Molecular Weight 136.16 g/mol
Synonyms N-Methylformanilide-1-13C
Appearance Clear, colorless to yellow liquid
Density ~1.103 g/mL at 25 °C[1]
Boiling Point 243-244 °C (for unlabeled)[2]
Melting Point 8-13 °C (for unlabeled)[2]
Flash Point 127 °C (closed cup) (for unlabeled)[3]
Isotopic Purity Typically ≥ 99 atom % 13C
Spectroscopic Information

¹³C NMR Spectroscopy: The most significant feature of this compound is the intense signal from the labeled carbonyl carbon in its ¹³C NMR spectrum. Carbonyl carbons typically resonate in the downfield region of the spectrum, generally between 160 and 220 ppm.[4][5] The specific chemical shift is sensitive to the electronic environment. For this compound, this signal is readily distinguished and can be used for quantitative NMR (qNMR) applications.[6]

Synthesis of this compound

The synthesis of this compound involves the reaction of N-methylaniline with a ¹³C-labeled formylating agent. A common and efficient method is adapted from the established synthesis of the unlabeled compound, substituting standard formic acid with its ¹³C-labeled counterpart.

Experimental Protocol: Synthesis via ¹³C-Formic Acid

This protocol is a modification of a well-established procedure for the synthesis of unlabeled N-Methylformanilide.[7]

Materials:

  • N-methylaniline

  • ¹³C-Formic acid (≥99 atom % ¹³C)

  • Toluene

  • Round-bottom flask

  • Distillation apparatus with a condenser

Procedure:

  • In a round-bottom flask equipped for distillation, combine N-methylaniline (1.0 equivalent), ¹³C-formic acid (1.0-1.2 equivalents), and toluene.

  • Heat the mixture to distill the toluene-water azeotrope. The removal of water drives the reaction to completion.

  • Continue the distillation until no more water is collected, and the temperature of the vapor rises to that of boiling toluene.

  • After cooling the reaction mixture, remove the toluene under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

G cluster_reactants Reactants cluster_process Process cluster_product Product N-Methylaniline N-Methylaniline Reaction_Vessel Reaction in Toluene N-Methylaniline->Reaction_Vessel 13C-Formic_Acid [13C]Formic Acid 13C-Formic_Acid->Reaction_Vessel Distillation Azeotropic Distillation (Water Removal) Reaction_Vessel->Distillation Heating Purification Vacuum Distillation Distillation->Purification Crude Product Product_Compound This compound Purification->Product_Compound

Synthesis workflow for this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a tracer and a labeled reagent in mechanistic and metabolic studies.

Mechanistic Studies of Formylation Reactions

N-Methylformanilide is a known formylating agent, particularly in Vilsmeier-Haack type reactions when combined with reagents like phosphorus oxychloride. By using the ¹³C-labeled version, researchers can unequivocally track the fate of the formyl group throughout a reaction mechanism. This is crucial for distinguishing between proposed pathways and identifying key intermediates.

A mechanistic study on the N-formylation of amines using carbon dioxide and hydrosilanes demonstrated the formation of N-methylformanilide and provided insights into the reaction pathways, highlighting the role of formoxysilane intermediates.[8] The use of ¹³C-labeled N-Methylformanilide in such studies would allow for precise tracking of the carbonyl carbon.

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 A Reactants + N-Methylformanilide-[13C=O] B Proposed Intermediate 1 A->B Reaction Step A C Proposed Intermediate 2 A->C Reaction Step X D [13C=O] Labeled Product B->D Reaction Step B C->D Reaction Step Y E [13C=O] Labeled Byproduct C->E Side Reaction Z Analysis Mass Spec / NMR Analysis (Detect 13C location) D->Analysis E->Analysis

Use of ¹³C labeling in elucidating reaction mechanisms.
Metabolic Tracing and Flux Analysis

In drug development and metabolic research, understanding how cells process specific chemical moieties is critical. This compound can serve as a tracer to study the metabolic fate of the N-methyl-N-phenylformamide group. When introduced to a biological system (e.g., cell culture or in vivo models), the ¹³C label allows for the tracking of the compound and its metabolites.[9][10][11]

Experimental Workflow for Metabolic Tracing:

  • Administration: Introduce this compound to the biological system.

  • Incubation: Allow time for metabolic processes to occur.

  • Extraction: Extract metabolites from the cells or tissues.

  • Analysis: Analyze the extracts using mass spectrometry or NMR to identify and quantify the ¹³C-labeled metabolites. The mass shift of +1 for each incorporated label makes these species distinguishable from their unlabeled endogenous counterparts.[12]

This approach can reveal:

  • Pathways involved in the degradation of the compound.

  • Identification of downstream metabolites.

  • Rates of metabolic conversion (metabolic flux).[12]

Safety and Handling

The chemical properties of this compound are nearly identical to those of unlabeled N-Methylformanilide. Therefore, the same safety precautions should be observed.

Hazard StatementPrecautionary Measures
H302: Harmful if swallowed[13][14]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[13][14]
H317: May cause an allergic skin reaction[13][14]P261: Avoid breathing mist or vapors. P280: Wear protective gloves.[13][14]

First Aid:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]

  • On Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[13]

  • General: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16]

Conclusion

This compound is a valuable research tool for scientists and drug development professionals. Its specific isotopic label enables precise tracking of the formyl group in chemical reactions and metabolic pathways. This facilitates the elucidation of complex reaction mechanisms and provides critical insights into the metabolic fate of xenobiotics, ultimately aiding in the development of safer and more effective chemical entities and pharmaceuticals.

References

An In-depth Guide to the Molecular Weight of N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing a detailed breakdown of the molecular weight of N-Methylformanilide-carbonyl-13C. This isotopically labeled compound is a crucial tool in various research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Understanding the Isotopic Labeling

N-Methylformanilide has the chemical formula C₈H₉NO.[1][2][3][4][5] The "-carbonyl-13C" designation signifies that the carbon atom of the carbonyl group in the molecule is the stable isotope carbon-13 (¹³C), rather than the more abundant carbon-12 (¹²C). This specific labeling allows for precise tracking and analysis of the molecule in biological and chemical systems.

Calculation of Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For an isotopically labeled compound like this compound, the precise atomic masses of the specific isotopes must be used for an accurate calculation.

The molecular formula can be broken down into its isotopic components:

  • 7 atoms of Carbon-12 (¹²C)

  • 1 atom of Carbon-13 (¹³C)

  • 9 atoms of Hydrogen-1 (¹H)

  • 1 atom of Nitrogen-14 (¹⁴N)

  • 1 atom of Oxygen-16 (¹⁶O)

The following table summarizes the atomic masses of the relevant isotopes and the calculation of the molecular weight of this compound.

ElementIsotopeNumber of AtomsAtomic Mass (Da)Subtotal (Da)
Carbon¹²C712.00000000084.000000000
Carbon¹³C113.00335483513.003354835
Hydrogen¹H91.0078250329.070425288
Nitrogen¹⁴N114.00307400414.003074004
Oxygen¹⁶O115.99491462015.994914620
Total 136.071768747

The calculated molecular weight of this compound is 136.071768747 Da . For comparison, the molecular weight of the unlabeled N-Methylformanilide is approximately 135.16 g/mol .[1][2][3][4][5]

Experimental Protocols and Signaling Pathways

The determination of molecular weight is a fundamental calculation based on isotopic masses and does not involve experimental protocols or signaling pathways. Therefore, these sections are not applicable to this guide.

Visualization of Relationships

Similarly, the request for diagrams of signaling pathways, experimental workflows, or logical relationships is not relevant to the calculation of a molecular weight. Such visualizations are typically used to represent complex processes or systems, which are not the subject of this technical guide.

References

Determining the Isotopic Purity of N-Methylformanilide-carbonyl-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of N-Methylformanilide-carbonyl-13C, a stable isotope-labeled compound crucial for a range of applications in drug metabolism studies, mechanistic investigations, and as an internal standard in quantitative bioanalysis. Ensuring the isotopic enrichment of this molecule is critical for the accuracy and reliability of experimental results.

Core Concepts in Isotopic Purity Analysis

The determination of isotopic purity for a 13C-labeled compound like this compound involves quantifying the abundance of the 13C isotope at the specific labeled position relative to the naturally occurring 12C isotope. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Analytical Methodologies and Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and rapid method for determining isotopic purity by analyzing the relative abundance of different isotopologs.[2][3] Electrospray ionization (ESI) is a common and gentle ionization technique suitable for N-Methylformanilide.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a dilute solution (e.g., 1 µg/mL) for infusion or injection into the mass spectrometer.[3]

    • Prepare a corresponding solution of unlabeled N-Methylformanilide to serve as a reference standard.

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks.

    • Infuse the sample directly or inject it via a liquid chromatography system.

    • Acquire the full scan mass spectrum in positive ion mode, focusing on the m/z range corresponding to the protonated molecule [M+H]+.

  • Data Analysis:

    • Identify the monoisotopic peak for the unlabeled compound (12C) and the labeled compound (13C).

    • Measure the signal intensities of the [M+H]+ and [M+1+H]+ ions for both the labeled and unlabeled samples.

    • Correct the observed intensities for the natural abundance of 13C in the unlabeled portion of the molecule. A unified equation can be used for this calculation.[4][5]

    • The isotopic purity is calculated based on the relative intensities of the corrected isotopolog peaks.

Workflow for Isotopic Purity Determination by HRMS

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Calculation Prep_Labeled Prepare Labeled This compound (1 µg/mL) LC_HRMS LC-HRMS System (e.g., TOF, Orbitrap) Prep_Labeled->LC_HRMS Prep_Unlabeled Prepare Unlabeled N-Methylformanilide (1 µg/mL) Prep_Unlabeled->LC_HRMS Acquire_Spectra Acquire Full Scan Mass Spectra LC_HRMS->Acquire_Spectra Extract_Intensities Extract Ion Intensities ([M+H]+, [M+1+H]+) Acquire_Spectra->Extract_Intensities Correct_Abundance Correct for Natural 13C Abundance Extract_Intensities->Correct_Abundance Calculate_Purity Calculate Isotopic Purity (%) Correct_Abundance->Calculate_Purity

Caption: High-Resolution Mass Spectrometry workflow for isotopic purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides a direct and unambiguous method for determining the isotopic enrichment at the carbonyl position.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl3) to a suitable concentration (typically 5-10 mg in 0.5-0.7 mL).

    • Add a known amount of an internal standard if quantitative analysis is required.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative 13C NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of the carbon nuclei, typically 5 times the longest T1 relaxation time.

    • Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

  • Data Analysis:

    • Identify the resonance signal corresponding to the carbonyl carbon. For N-Methylformanilide, this appears around 162.56 ppm.[6]

    • Integrate the area of the carbonyl carbon signal.

    • The isotopic enrichment can be determined by comparing the integral of the 13C-enriched carbonyl signal to the integrals of other carbon signals in the molecule, taking into account their natural abundance.

    • Alternatively, comparison with a known concentration of an internal standard can provide a more absolute quantification.

Workflow for Isotopic Purity Determination by 13C NMR

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing & Calculation Dissolve_Sample Dissolve Labeled Compound in Deuterated Solvent NMR_Spectrometer High-Field NMR Spectrometer Dissolve_Sample->NMR_Spectrometer Acquire_Spectrum Acquire Quantitative 13C NMR Spectrum (Long D1, Inverse-gated Decoupling) NMR_Spectrometer->Acquire_Spectrum Identify_Signal Identify Carbonyl Resonance (~162.6 ppm) Acquire_Spectrum->Identify_Signal Integrate_Signal Integrate Signal Area Identify_Signal->Integrate_Signal Calculate_Enrichment Calculate Isotopic Enrichment (%) Integrate_Signal->Calculate_Enrichment

Caption: 13C NMR spectroscopy workflow for determining isotopic enrichment.

Quantitative Data Summary

The following tables present hypothetical but representative data that would be obtained from the analysis of a batch of this compound.

Table 1: Isotopic Purity Data from High-Resolution Mass Spectrometry

ParameterUnlabeled N-MethylformanilideLabeled this compound
Expected [M+H]+ (m/z) 136.0757137.0790
Observed [M+H]+ (m/z) 136.0755137.0788
Relative Intensity of [M+H]+ 100%1.5%
Relative Intensity of [M+1+H]+ 8.2%100%
Calculated Isotopic Purity N/A98.5%

Note: The relative intensity of the [M+H]+ peak in the labeled sample corresponds to the unlabeled portion of the material.

Table 2: Isotopic Enrichment Data from Quantitative 13C NMR

Carbon PositionChemical Shift (ppm)Normalized Integral (Labeled Sample)
Carbonyl-13C 162.698.8
Aromatic C (Quaternary) 142.11.1
Aromatic CH 129.71.1
Aromatic CH 126.51.1
Aromatic CH 122.41.1
Methyl C 32.11.1
Calculated Isotopic Enrichment 98.8%

Note: Integrals of non-enriched carbons are normalized to their expected natural abundance of ~1.1%. The significantly larger integral of the carbonyl carbon directly reflects its high level of 13C enrichment.

Conclusion

Both HRMS and quantitative 13C NMR are powerful and complementary techniques for the rigorous determination of the isotopic purity of this compound. While HRMS offers high throughput and sensitivity, NMR provides direct, unambiguous quantification of the enrichment at the specific atomic position.[1][7] For drug development and regulated bioanalysis, employing both methods can provide a comprehensive and robust characterization of this critical reagent, ensuring the integrity and accuracy of subsequent studies.

References

An In-depth Technical Guide to the Safe Handling of N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide is based on the safety data for N-Methylformanilide. The isotopic labeling at the carbonyl carbon with 13C is not expected to significantly alter the chemical or toxicological properties in the context of general safety and handling. However, researchers should always consult the most current and specific Safety Data Sheet (SDS) provided by the supplier for the isotopically labeled compound.

This document provides a comprehensive overview of the safety and handling procedures for N-Methylformanilide-carbonyl-13C, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

N-Methylformanilide is a clear, colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C H NO[3]
Molecular Weight 135.16 g/mol [3]
CAS Number 93-61-8[3]
Appearance Clear colorless to yellow liquid[1]
Odor Odorless[2][4]
Melting Point/Range 8 - 13 °C / 46.4 - 55.4 °F[2][4]
Boiling Point/Range 243 - 244 °C / 469.4 - 471.2 °F[2][4]
Flash Point 126 °C / 258.8 °F[2][4]
Density / Specific Gravity 1.090 - 1.095 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.561[1]
Solubility Immiscible with water[5]
Stability Stable under recommended storage conditions[2]

Hazard Identification and Classification

N-Methylformanilide is classified as harmful if swallowed and may cause skin and eye irritation.[3][6] The GHS hazard classifications are detailed below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) Category 3H335: May cause respiratory irritation
Skin Sensitization Category 1, 1A, 1BH317: May cause an allergic skin reaction

Signal Word: Warning[2][3][4]

Hazard Statements:

  • H302: Harmful if swallowed.[2][3][4]

  • H317: May cause an allergic skin reaction.[3]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Experimental Protocols: Safe Handling and Emergency Procedures

3.1. Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling N-Methylformanilide.

Protection TypeSpecification
Eye/Face Protection Safety goggles with side-shields.[3]
Hand Protection Wear appropriate protective gloves (e.g., Nitrile rubber).[2][3]
Skin and Body Protection Impervious clothing.[3]
Respiratory Protection Use a suitable respirator if ventilation is inadequate.[3]

3.2. Handling and Storage

  • Handling: Wash hands thoroughly after handling.[3] Avoid contact with eyes, skin, and clothing.[7] Do not eat, drink, or smoke when using this product.[3] Use with adequate ventilation.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store below +30°C.[1]

3.3. First Aid Measures

Immediate medical attention is recommended in case of exposure.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse your mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4]
Skin Contact Wash off immediately with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash it before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]
Inhalation Remove to fresh air and keep at rest in a position comfortable for breathing.[6] Call a poison center or doctor if you feel unwell.[6]

3.4. Accidental Release Measures

In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[4] Absorb the spillage with inert absorbent material and keep it in suitable, closed containers for disposal.[4]

Visualized Workflows and Logical Relationships

4.1. General Laboratory Handling Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G cluster_prep Pre-Handling cluster_handling Experiment cluster_cleanup Post-Experiment cluster_storage Long-term prep Preparation handling Handling/Use cleanup Cleanup & Disposal storage Storage ppe Don PPE (Gloves, Goggles, Lab Coat) measure Weigh/Measure Chemical ppe->measure vent Ensure Adequate Ventilation vent->ppe sds Review SDS sds->vent reaction Perform Reaction measure->reaction decon Decontaminate Glassware reaction->decon waste Dispose of Waste Properly decon->waste store Store in Cool, Dry, Well-Ventilated Area waste->store If not all used

General laboratory workflow for handling hazardous chemicals.

4.2. Hazard Identification and Response Logic

This diagram illustrates the logical flow from hazard identification based on GHS pictograms to the appropriate precautionary and first-aid responses.

G cluster_precautions Precautionary Statements hazard_id Hazard Identification GHS Pictograms: - Exclamation Mark prevention Prevention (P261, P264, P270, P280) - Avoid breathing vapors - Wash hands thoroughly - Do not eat, drink, smoke - Wear PPE hazard_id:f1->prevention response Response (P301+P312, P302+P352, P305+P351+P338) - If Swallowed: Call Poison Center - If on Skin: Wash with water - If in Eyes: Rinse with water hazard_id:f1->response storage Storage (P403) - Store in a well-ventilated place hazard_id:f1->storage disposal Disposal (P501) - Dispose according to local regulations hazard_id:f1->disposal

Logical relationship of hazard identification and response.

References

Navigating the Research Landscape: A Technical Guide to N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, key properties, and principal applications of N-Methylformanilide-carbonyl-13C. This isotopically labeled organic compound serves as a valuable tool in mechanistic studies and metabolic tracing, particularly within the realms of organic synthesis and pharmaceutical research. This document provides a consolidated resource for professionals seeking to employ this reagent in their experimental designs.

Commercial Availability and Physicochemical Properties

This compound is accessible through several reputable chemical suppliers. The primary utility of the carbonyl-13C labeling lies in its ability to introduce a specific isotopic marker, enabling researchers to track the fate of the formyl group in chemical reactions and biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A summary of typical product specifications from commercial suppliers is presented in Table 1. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

PropertyTypical Value
CAS Number 61655-07-0
Molecular Formula C₇¹³CH₉NO
Molecular Weight 136.16 g/mol
Purity ≥98%
Isotopic Enrichment ≥99 atom % ¹³C
Appearance Colorless to pale yellow liquid

Core Application: Mechanistic Elucidation of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] N-Methylformanilide, in the presence of a phosphorus oxychloride (POCl₃) or a similar reagent, forms the electrophilic Vilsmeier reagent, which is the key intermediate in this transformation.[2]

The use of this compound is instrumental in elucidating the mechanism of this reaction. By tracking the ¹³C-labeled carbonyl carbon, researchers can definitively confirm its incorporation into the final aldehyde product, providing direct evidence for the reaction pathway.

Experimental Workflow: Mechanistic Study of the Vilsmeier-Haack Reaction

A generalized experimental workflow for a mechanistic study using this compound is outlined below. This protocol is a composite based on standard organic synthesis techniques and the principles of isotopic labeling studies.

Figure 1: Generalized experimental workflow for a Vilsmeier-Haack reaction using this compound.
Detailed Experimental Protocol (Hypothetical)

Note: As no specific published protocol for the use of this compound in the Vilsmeier-Haack reaction was identified in the literature search, the following is a representative, hypothetical protocol based on the known reaction conditions for the unlabeled analog.

Objective: To synthesize a ¹³C-labeled aromatic aldehyde via the Vilsmeier-Haack reaction and confirm the incorporation of the ¹³C label.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (or other suitable aprotic solvent)

  • Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

  • Sodium acetate solution (for work-up)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane. Cool the solution to 0 °C in an ice bath. To this solution, add phosphorus oxychloride (1.1 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve the electron-rich aromatic substrate (1.0 eq) in anhydrous 1,2-dichloroethane in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously until the hydrolysis of the intermediate iminium salt is complete.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹³C NMR spectrum is expected to show a significantly enhanced signal for the aldehyde carbonyl carbon, confirming the incorporation of the isotopic label. The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C-labeled product.

Potential Applications in Drug Development and Metabolic Studies

While direct evidence from the literature for the use of this compound in drug development and metabolic studies is currently limited, the principles of isotopic labeling suggest its potential utility in these areas. For instance, if a drug candidate is synthesized using a formylation step with this reagent, the resulting ¹³C-labeled compound could be used in preclinical studies to trace its metabolic fate. This would allow researchers to identify and quantify metabolites, providing crucial information for understanding the drug's pharmacokinetics and potential biotransformations.

Signaling Pathways and Logical Relationships

The primary role of this compound is as a chemical probe to elucidate reaction mechanisms, such as the Vilsmeier-Haack reaction. The logical relationship is a direct input-output pathway where the labeled reactant is transformed into a labeled product, allowing for the unambiguous tracking of a specific atom.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product NMF_13C N-Methylformanilide- carbonyl-13C Vilsmeier Vilsmeier Reagent (13C-labeled) NMF_13C->Vilsmeier + POCl3 Aromatic Electron-Rich Aromatic Compound Aldehyde 13C-labeled Aromatic Aldehyde Aromatic->Aldehyde Vilsmeier->Aldehyde + Aromatic + H2O work-up

Figure 2: Logical flow of the Vilsmeier-Haack reaction using this compound.

References

Applications of 13C Labeled Formylating Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of 13C labeled formylating agents in modern scientific research. From elucidating complex metabolic pathways to quantifying the proteome, these powerful chemical tools offer unparalleled precision and insight. This document provides a comprehensive overview of key methodologies, including detailed experimental protocols and quantitative data, to empower researchers in their scientific endeavors.

Quantitative Proteomics using 13C-Formaldehyde Dimethyl Labeling

Stable isotope dimethyl labeling is a robust and cost-effective method for relative and absolute quantification of proteins in complex samples. The use of 13C- and deuterium-labeled formaldehyde allows for the differential labeling of peptides from different samples, which can then be distinguished by mass spectrometry.

Principle

The primary amines of peptides (N-terminus and ε-amino group of lysine residues) are modified by reductive amination using formaldehyde and a reducing agent, typically sodium cyanoborohydride. By using different isotopic combinations of formaldehyde (e.g., 12CH2O, 13CH2O, CD2O, 13CD2O) and sodium cyanoborohydride (e.g., NaBH3CN, NaBD3CN), distinct mass shifts are introduced into peptides from different samples. This allows for the simultaneous analysis and relative quantification of proteins from multiple experimental conditions.

Quantitative Data

The following table summarizes the mass shifts introduced by various isotopic combinations of formaldehyde and sodium cyanoborohydride in dimethyl labeling. This allows for multiplexed quantitative proteomics experiments.

Labeling ReagentsMass Shift per Primary Amine (Da)
Light
12CH2O + NaBH3CN+28
Intermediate
12CD2O + NaBH3CN+30
13CH2O + NaBH3CN+30
12CH2O + NaBD3CN+32
Heavy
13CD2O + NaBH3CN+32
13CH2O + NaBD3CN+34
13CD2O + NaBD3CN+36
Experimental Protocol: Quantitative Proteomics of FFPE Tissue

This protocol outlines the key steps for quantitative proteomic analysis of formalin-fixed, paraffin-embedded (FFPE) tissue using stable isotope dimethyl labeling.

  • Deparaffinization and Rehydration:

    • Treat FFPE tissue sections with xylene to remove paraffin.

    • Rehydrate the tissue through a series of graded ethanol washes (100%, 95%, 70%, 50%) followed by water.

  • Antigen Retrieval and Protein Extraction:

    • Perform heat-induced antigen retrieval in a suitable buffer (e.g., citrate buffer, pH 6.0) to reverse formaldehyde cross-links.

    • Homogenize the tissue and extract proteins using a lysis buffer containing detergents (e.g., SDS) and protease inhibitors.

  • Protein Digestion:

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide (IAA).

    • Digest proteins into peptides using an appropriate protease, such as trypsin.

  • Peptide Labeling:

    • For each sample to be compared, resuspend the peptide mixture in a suitable buffer (e.g., triethylammonium bicarbonate).

    • Add the appropriate isotopic version of formaldehyde (e.g., 4% (w/v) 12CH2O for the 'light' sample, 4% (w/v) 13CH2O for the 'heavy' sample).

    • Add the reducing agent (e.g., 0.6 M NaBH3CN).

    • Incubate at room temperature for 1 hour.

    • Quench the reaction with an amine-containing buffer (e.g., ammonium bicarbonate or Tris).

  • Sample Pooling and Desalting:

    • Combine the labeled peptide samples in a 1:1 ratio (or other desired ratio).

    • Desalt the pooled sample using a C18 solid-phase extraction (SPE) column.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use appropriate software to identify peptides and quantify the relative abundance of the 'light' and 'heavy' labeled peptides based on the extracted ion chromatograms.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis FFPE FFPE Tissue Deparaffin Deparaffinization & Rehydration FFPE->Deparaffin AntigenRetrieval Antigen Retrieval & Protein Extraction Deparaffin->AntigenRetrieval Digestion Protein Digestion AntigenRetrieval->Digestion Peptides1 Peptides (Sample 1) Digestion->Peptides1 Peptides2 Peptides (Sample 2) Digestion->Peptides2 Labeling1 Labeling (12CH2O) Peptides1->Labeling1 Labeling2 Labeling (13CH2O) Peptides2->Labeling2 Pooling Sample Pooling Labeling1->Pooling Labeling2->Pooling Desalting Desalting (C18 SPE) Pooling->Desalting LCMS LC-MS/MS Desalting->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Workflow for quantitative proteomics using 13C-formaldehyde.

Metabolic Flux Analysis using 13C-Labeled One-Carbon Substrates

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a 13C-labeled substrate, such as 13C-formate or 13C-glucose, the label is incorporated into various metabolites. The pattern of 13C enrichment in these metabolites, measured by mass spectrometry or NMR, provides a detailed map of metabolic pathway activity.

Principle

Cells are cultured in a medium containing a 13C-labeled substrate. As the cells metabolize this substrate, the 13C label is distributed throughout the metabolic network. By analyzing the mass isotopomer distribution (MID) of key metabolites, particularly proteinogenic amino acids, the relative contributions of different pathways to the synthesis of these metabolites can be determined. Computational modeling is then used to estimate the absolute fluxes through the metabolic network that best explain the observed labeling patterns.

Quantitative Data: Metabolic Flux Ratios

13C-MFA can be used to determine the relative contribution of different pathways to a specific metabolic branch point. The following table provides examples of metabolic flux ratios that can be determined using 13C-labeled substrates.

Flux RatioDescriptionTypical Labeled Substrate
Pentose Phosphate Pathway (PPP) / Glycolysis The relative flux of glucose through the PPP versus the glycolytic pathway.[1,2-13C]glucose
Anaplerosis / TCA Cycle The contribution of anaplerotic reactions to the replenishment of TCA cycle intermediates.[U-13C]glutamine
Pyruvate Carboxylase / PEP Carboxykinase The relative activity of two key anaplerotic enzymes.[U-13C]glucose
Serine Synthesis from Glycolysis The fraction of serine synthesized from the glycolytic intermediate 3-phosphoglycerate.[1,2-13C]glucose
Experimental Protocol: 13C-MFA in Cultured Cells

This protocol outlines the general steps for performing a 13C-MFA experiment in cultured mammalian cells.

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • Replace the medium with one containing the desired 13C-labeled substrate (e.g., [U-13C6]glucose).

    • Continue the culture for a period sufficient to reach isotopic steady state (typically 24-48 hours).

  • Metabolite Extraction:

    • Rapidly quench metabolism by, for example, washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

    • Collect the cell extract containing the metabolites.

  • Sample Preparation for GC-MS Analysis:

    • Hydrolyze protein pellets from the cell extract to release amino acids.

    • Derivatize the amino acids to make them volatile for gas chromatography (GC) analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • GC-MS Analysis:

    • Separate the derivatized amino acids by GC.

    • Analyze the mass isotopomer distribution of the amino acid fragments by mass spectrometry (MS).

  • Data Analysis and Flux Calculation:

    • Correct the raw MS data for the natural abundance of 13C.

    • Use a computational software package (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model and estimate the intracellular fluxes.

Metabolic Pathway Diagram

G cluster_reagent Formylating Agent Generation cluster_reaction Protein/Peptide Modification cluster_application Downstream Applications FormicAcid [13C]Formic Acid ActivatedFormyl Activated [13C]Formylating Agent FormicAcid->ActivatedFormyl DCC DCC DCC->ActivatedFormyl FormylatedPeptide [13C]Formylated Peptide ActivatedFormyl->FormylatedPeptide Peptide Peptide (N-terminus) Peptide->FormylatedPeptide Bioconjugation Bioconjugation FormylatedPeptide->Bioconjugation Fluorophore Fluorophore Creation FormylatedPeptide->Fluorophore EnzymeAssay Enzyme Activity Assay FormylatedPeptide->EnzymeAssay

Methodological & Application

Application Notes and Protocols for N-Methylformanilide-carbonyl-13C in 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing N-Methylformanilide-carbonyl-13C as a versatile probe in 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The specific labeling of the carbonyl carbon enhances the utility of this molecule for sensitive and precise measurements in various applications, including temperature calibration, solvent polarity assessment, and mechanistic studies of chemical reactions.

Application: 13C NMR Chemical Shift Thermometry

The chemical shift of the carbonyl carbon in this compound is sensitive to temperature variations. This property allows it to be used as an internal thermometer for accurate temperature determination within the NMR sample, which is crucial for studying temperature-dependent chemical processes and for ensuring the reproducibility of NMR experiments. While extensive calibration data for this compound is not broadly published, the principle is demonstrated here with representative data from related amide compounds, as the fundamental electronic interactions governing the temperature dependence are similar.

Data Presentation

The following table illustrates the typical linear relationship between the 13C chemical shift of an amide carbonyl and temperature. This data is representative and should be calibrated for this compound in the specific solvent system being used.

Temperature (°C)Temperature (K)Representative Carbonyl 13C Chemical Shift (ppm)
25298.15168.50
35308.15168.35
45318.15168.20
55328.15168.05
65338.15167.90

Note: The chemical shift values are illustrative and will vary with the solvent and spectrometer frequency.

Experimental Protocol

Objective: To calibrate the temperature-dependent 13C chemical shift of this compound.

Materials:

  • This compound

  • Deuterated solvent of choice (e.g., DMSO-d6, CDCl3)

  • NMR spectrometer with variable temperature capabilities

  • Calibrated external thermometer (e.g., ethylene glycol standard)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the sample to obtain good resolution.

    • Set the spectrometer to acquire 13C NMR spectra with proton decoupling.

  • Temperature Calibration:

    • Use a standard NMR thermometer sample (e.g., ethylene glycol) to calibrate the spectrometer's temperature controller at a series of desired temperatures.

  • Data Acquisition:

    • Set the sample temperature to the first calibration point. Allow the sample to equilibrate for at least 10 minutes.

    • Acquire a 13C NMR spectrum of the this compound sample. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the carbonyl peak.

    • Record the precise chemical shift of the carbonyl carbon.

    • Repeat the measurement at each calibrated temperature point.

  • Data Analysis:

    • Plot the 13C chemical shift of the carbonyl carbon as a function of temperature.

    • Perform a linear regression to obtain a calibration equation (δ = mT + c), where δ is the chemical shift, T is the temperature, m is the slope, and c is the intercept.

Visualization

experimental_workflow_thermometry cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep Prepare N-Methylformanilide- carbonyl-13C Solution setup Spectrometer Setup (Lock, Shim) prep->setup temp_cal Calibrate Temperature (Ethylene Glycol) setup->temp_cal acquire Acquire 13C NMR Spectra at Various Temperatures temp_cal->acquire plot Plot Chemical Shift vs. Temperature acquire->plot fit Linear Regression (Calibration Curve) plot->fit

Workflow for 13C NMR Thermometry Calibration.

Application: Probing Solvent Effects

The carbonyl group of this compound is sensitive to the surrounding solvent environment due to interactions such as hydrogen bonding and dipolar interactions. This sensitivity makes it an excellent probe for characterizing solvent polarity and specific solvent-solute interactions.

Data Presentation

The chemical shift of the carbonyl carbon of an amide will vary in different solvents. The following table provides representative data for a similar amide in a range of common deuterated solvents, illustrating the trend of downfield shifts in more polar and hydrogen-bond-donating solvents.

SolventDielectric Constant (ε)Carbonyl 13C Chemical Shift (ppm)
Cyclohexane-d122.0167.8
Chloroform-d4.8168.2
Acetone-d621.0168.9
Acetonitrile-d337.5169.3
DMSO-d647.0170.1
Methanol-d433.0170.5

Note: These values are for illustrative purposes and should be determined experimentally for this compound.

Experimental Protocol

Objective: To measure the solvent-dependent 13C chemical shift of this compound.

Materials:

  • This compound

  • A series of deuterated solvents with varying polarities

  • Internal reference standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: For each solvent, prepare a solution of this compound at a consistent concentration (e.g., 10 mg/mL). Add a small amount of TMS as an internal reference (0 ppm).

  • Spectrometer Setup:

    • Lock the spectrometer to the deuterium signal of the respective solvent.

    • Shim each sample to achieve optimal resolution.

    • Ensure the temperature is kept constant for all measurements.

  • Data Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum for each sample.

    • Use a sufficient number of scans to obtain a high-quality spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

  • Data Analysis:

    • Record the chemical shift of the carbonyl carbon for each solvent.

    • Correlate the chemical shifts with solvent parameters such as the dielectric constant or solvatochromic parameters (e.g., Kamlet-Taft parameters) to quantify the solvent effects.

Visualization

logical_relationship_solvent solvent Solvent Properties (Polarity, H-bonding) interaction Solvent-Solute Interactions solvent->interaction electron_density Electron Density at Carbonyl Carbon interaction->electron_density chem_shift 13C Chemical Shift of Carbonyl electron_density->chem_shift

Influence of Solvent on Carbonyl 13C Chemical Shift.

Application: Mechanistic Studies

This compound can be used as a tracer in reaction mechanism studies. By monitoring the chemical shift and intensity of the labeled carbonyl carbon, one can follow the transformation of the amide, identify intermediates, and determine reaction kinetics.

Experimental Protocol

Objective: To monitor the hydrolysis of this compound by 13C NMR.

Materials:

  • This compound

  • Deuterated solvent suitable for the reaction (e.g., D2O/DMSO-d6 mixture)

  • Acid or base catalyst (e.g., DCl or NaOD)

  • Internal standard for quantification (optional)

Procedure:

  • Sample Preparation:

    • Dissolve this compound in the chosen deuterated solvent system in an NMR tube.

    • If desired, add a known concentration of an internal standard that is inert under the reaction conditions.

  • Reaction Initiation:

    • Acquire an initial 13C NMR spectrum of the starting material.

    • Initiate the reaction by adding a small volume of the catalyst solution to the NMR tube.

  • Time-Resolved Data Acquisition:

    • Immediately begin acquiring a series of 13C NMR spectra at regular time intervals.

    • The time interval will depend on the reaction rate and should be chosen to adequately sample the reaction progress.

  • Data Analysis:

    • Process each spectrum and identify the signals corresponding to the carbonyl carbon of the starting material, any intermediates, and the final product (in this case, the carboxylate or carboxylic acid).

    • Integrate the respective carbonyl signals to determine their relative concentrations over time.

    • Plot the concentration of the reactant, intermediate(s), and product(s) as a function of time to obtain kinetic profiles.

Visualization

signaling_pathway_hydrolysis reactant This compound (Amide) intermediate Tetrahedral Intermediate (13C-labeled) reactant->intermediate + OH- product Formate-13C & N-Methylaniline (Products) intermediate->product - N-Methylaniline anion

Simplified Pathway for Base-Catalyzed Amide Hydrolysis.

Application Notes and Protocols for N-Methylformanilide-carbonyl-13C as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantitative analysis by mass spectrometry is a cornerstone of modern analytical chemistry, particularly in the fields of pharmacology, clinical diagnostics, and environmental monitoring. The accuracy and reliability of these measurements are often challenged by variations in sample preparation, instrument response, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these variabilities. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope, such as ¹³C, ¹⁵N, or ²H.

This document provides detailed application notes and protocols for the use of N-Methylformanilide-carbonyl-¹³C as an internal standard for the quantitative analysis of N-methylformamide (NMF) and structurally related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-methylformamide is a significant metabolite of the industrial solvent N,N-dimethylformamide (DMF) and its quantification in biological matrices like urine is crucial for occupational exposure monitoring[1][2].

The carbonyl-¹³C labeling in N-Methylformanilide offers a key advantage over deuterium labeling by ensuring co-elution with the unlabeled analyte, which provides more effective compensation for matrix-induced ionization suppression or enhancement[3].

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the analytical workflow. The SIL-IS is chemically identical to the analyte and thus experiences the same physical and chemical processes during sample preparation, chromatography, and ionization. Because the SIL-IS is distinguishable from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the analyte's signal to the SIL-IS's signal can be used to accurately determine the analyte's concentration, irrespective of sample losses or signal fluctuations.

SIDMS_Principle cluster_sample Sample cluster_is Internal Standard cluster_prep Analytical Workflow cluster_quant Quantification Analyte Analyte (A) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Known amount of N-Methylformanilide-carbonyl-13C (IS) IS->SamplePrep LC LC Separation SamplePrep->LC MS MS Detection LC->MS Ratio Measure Peak Area Ratio (A / IS) MS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration

Caption: Principle of Stable Isotope Dilution.

Experimental Protocols

This section details a representative protocol for the quantification of N-methylformamide (NMF) in human urine using N-Methylformanilide-carbonyl-¹³C as an internal standard.

Materials and Reagents
  • N-methylformamide (analytical standard)

  • N-Methylformanilide-carbonyl-¹³C (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

Standard Solutions and Calibration Curve
  • Primary Stock Solutions: Prepare individual stock solutions of NMF and N-Methylformanilide-carbonyl-¹³C in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of NMF by serial dilution of the primary stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution: Prepare a working solution of N-Methylformanilide-carbonyl-¹³C at a concentration of 10 µg/mL in methanol.

  • Calibration Standards: Prepare calibration standards by spiking 95 µL of drug-free urine with 5 µL of the appropriate NMF working standard solution and 5 µL of the internal standard working solution. This results in a calibration curve ranging from 0.05 µg/mL to 10 µg/mL.

Sample Preparation
  • Collect urine samples in polypropylene tubes.

  • Thaw frozen samples to room temperature and vortex for 15 seconds.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 5 µL of the 10 µg/mL N-Methylformanilide-carbonyl-¹³C internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow Start Urine Sample Spike_IS Spike with This compound Start->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS_Analysis LC-MS/MS Analysis Transfer->LCMS_Analysis

Caption: Sample Preparation Workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-methylformamide (NMF)60.142.110015
N-Methylformanilide-¹³C137.1107.110020

Data and Performance Characteristics

The following tables present representative data for the quantitative performance of the method.

Table 4: Calibration Curve for N-methylformamide

Concentration (µg/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
0.050.025 ± 0.003105.2
0.10.051 ± 0.004102.0
0.50.248 ± 0.01599.2
1.00.505 ± 0.021101.0
2.51.260 ± 0.055100.8
5.02.515 ± 0.110100.6
10.05.020 ± 0.201100.4
Linear Range 0.05 - 10.0 µg/mL r² > 0.998

Table 5: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ0.058.510.2108.5
Low0.156.27.8103.1
Mid1.54.15.598.7
High7.53.54.9101.3

Table 6: Matrix Effect and Recovery

QC LevelConcentration (µg/mL)Matrix Effect (%)Recovery (%)
Low0.1595.898.2
High7.597.299.1

Conclusion

N-Methylformanilide-carbonyl-¹³C is a highly suitable internal standard for the accurate and precise quantification of N-methylformamide and related analytes in complex biological matrices. Its use in a stable isotope dilution LC-MS/MS method effectively compensates for matrix effects and variations in sample processing, leading to reliable and robust analytical data. The provided protocol offers a solid foundation for the development and validation of quantitative methods in clinical and research settings.

References

Application Notes and Protocols for Quantitative NMR (qNMR) with N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of chemical substances. Unlike chromatographic methods, qNMR does not require an identical reference standard for the analyte; instead, a certified internal standard can be used to quantify a wide range of compounds. This application note details the use of N-Methylformanilide-carbonyl-13C as an internal standard for quantitative 13C NMR analysis.

The use of a 13C-labeled internal standard offers several advantages, particularly in complex sample matrices where spectral overlap in 1H NMR can be a significant issue. The wider chemical shift dispersion of 13C NMR often allows for the identification of clean, well-resolved signals for both the analyte and the internal standard. This compound is an excellent candidate for a 13C qNMR internal standard due to its single, sharp carbonyl resonance in a region of the spectrum that is often free from analyte signals. Its high chemical and physical stability, along with its solubility in common deuterated solvents, further enhances its suitability.

Principle of Quantitative 13C NMR

The signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. In quantitative 13C NMR, by comparing the integral of a known amount of an internal standard to the integral of an analyte, the concentration of the analyte can be accurately determined. For this relationship to hold true, several experimental parameters must be carefully controlled to ensure a uniform response for all signals. Key considerations for quantitative 13C NMR include:

  • Longitudinal Relaxation (T1): A sufficient relaxation delay (D1) must be employed to ensure that all nuclei have fully returned to thermal equilibrium between pulses. A common rule of thumb is to use a D1 of at least 5 times the longest T1 of the signals of interest.

  • Nuclear Overhauser Effect (NOE): The NOE can lead to signal enhancement for protonated carbons, which can introduce quantification errors. To suppress the NOE, inverse-gated proton decoupling is the pulse sequence of choice.

  • Digital Resolution: Sufficient data points should be acquired to accurately define the peak shape for precise integration.

  • Phasing and Baseline Correction: Accurate phasing and a flat baseline are critical for reliable integration.

Experimental Protocol: Purity Determination of a Small Molecule Drug Candidate

This protocol outlines the procedure for determining the purity of a hypothetical small molecule drug candidate, "DrugX," using this compound as an internal standard.

Materials and Equipment
  • This compound (certified reference material, purity ≥ 99.5%)

  • DrugX (analyte)

  • Deuterated dimethyl sulfoxide (DMSO-d6, ≥ 99.8% D)

  • High-precision analytical balance (readable to 0.01 mg)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of 13C detection.

Sample Preparation Workflow

cluster_prep Sample Preparation weigh_is Accurately weigh ~10 mg of This compound weigh_analyte Accurately weigh ~30 mg of DrugX weigh_is->weigh_analyte dissolve Dissolve both solids in ~0.7 mL of DMSO-d6 in a vial weigh_analyte->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer the solution to a 5 mm NMR tube vortex->transfer

Caption: Workflow for qNMR sample preparation.

NMR Data Acquisition
  • Insert the sample into the NMR spectrometer and allow the temperature to equilibrate for at least 5 minutes.

  • Tune and shim the probe to obtain optimal magnetic field homogeneity.

  • Acquire the 13C NMR spectrum using an inverse-gated decoupling pulse sequence.

Table 1: Example 13C qNMR Acquisition Parameters

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 100 MHz (for 13C)Higher field provides better signal dispersion.
Pulse ProgramInverse-gated decoupling (e.g., zgig)Suppresses the NOE for accurate integration.
Pulse Angle90°Ensures maximum signal for all carbons.
Relaxation Delay (D1)60 sEnsures full relaxation (assuming T1 ≤ 12 s).[1]
Acquisition Time (AQ)2 sProvides adequate digital resolution.
Number of Scans (NS)1024Sufficient for good signal-to-noise ratio.
Temperature298 KStable temperature is crucial for reproducibility.
Data Processing and Analysis
  • Apply a line broadening of 1-2 Hz to improve the signal-to-noise ratio.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to obtain a flat baseline across the entire spectrum.

  • Integrate the well-resolved carbonyl signal of this compound (IS) and a non-overlapping signal from DrugX (Analyte).

  • Calculate the purity of DrugX using the following formula:

    Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of carbons for the integrated signal

    • MW = Molar mass

    • m = mass

    • Purity = Purity of the internal standard

Data Processing and Calculation Workflow

cluster_processing Data Processing & Calculation fid Raw FID Data fft Fourier Transform (with line broadening) fid->fft phase_baseline Phase and Baseline Correction fft->phase_baseline integrate Integrate Analyte and Internal Standard Signals phase_baseline->integrate calculate Calculate Analyte Purity using the qNMR formula integrate->calculate result Final Purity Value calculate->result

Caption: Workflow for qNMR data processing and purity calculation.

Illustrative Quantitative Data

The following table presents example data from a hypothetical purity determination of three different batches of "DrugX".

Table 2: Example Purity Determination of DrugX Batches

ParameterBatch ABatch BBatch C
Mass of this compound (mg) 10.1210.0510.21
Purity of Internal Standard (%) 99.799.799.7
Mass of DrugX (mg) 30.5530.2130.68
Integral of Internal Standard (I_IS) 1.001.001.00
Integral of DrugX (I_Analyte) 2.452.392.48
Molar Mass of Internal Standard ( g/mol ) 136.15136.15136.15
Molar Mass of DrugX ( g/mol ) 350.42350.42350.42
Number of Carbons (N_IS) 111
Number of Carbons (N_Analyte) 111
Calculated Purity of DrugX (%) 98.5 97.2 99.1

Conclusion

The use of this compound as an internal standard for quantitative 13C NMR provides a reliable and accurate method for determining the purity of small molecule drug candidates and other organic compounds. The protocol described herein, when followed with careful attention to experimental parameters, can yield high-quality, reproducible results suitable for research, development, and quality control applications. The primary advantages of this approach are the mitigation of spectral overlap often encountered in 1H qNMR and the direct quantification without the need for an analyte-specific reference standard.

References

Application Notes and Protocols for Isotopic Labeling of Peptides with N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a critical technique in proteomics and drug development, enabling accurate quantification by mass spectrometry and facilitating structural studies by NMR.[1][2] N-terminal labeling offers a site-specific method for introducing isotopic tags.[3][4] This document outlines a novel, proposed method for the specific N-terminal methylation of peptides using ¹³C-labeled N-Methylformanilide. This method allows for the introduction of a ¹³C-methyl group at the N-terminus of a peptide, providing a distinct mass shift for mass spectrometry-based analysis.

The proposed methodology is based on the principles of reductive amination, a robust and widely used reaction in peptide and protein chemistry.[5][6][7] The protocol involves a two-step process: the formylation of the N-terminal amine with N-Methylformanilide-carbonyl-¹³C, followed by the reduction of the resulting formamide to a methylamine. This approach provides a targeted and efficient means of introducing a stable isotope label.

Key Applications

  • Quantitative Proteomics: Labeled peptides can be used as internal standards for the accurate quantification of proteins and peptides in complex biological samples.

  • Pharmacokinetic Studies: Tracking the metabolism and distribution of therapeutic peptides.[1]

  • Structural Biology: Isotopic labels can serve as probes in NMR-based structural studies of peptide conformations and interactions.[8][9]

Experimental Protocols

Protocol 1: Synthesis of N-Methylformanilide-carbonyl-¹³C

This protocol describes the synthesis of the ¹³C-labeled formylating agent.

Materials:

  • N-Methylaniline

  • ¹³C-Formic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Methylaniline (1.0 eq) and ¹³C-Formic acid (1.1 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure N-Methylformanilide-carbonyl-¹³C.

Protocol 2: N-Terminal ¹³C-Methylation of Peptides

This protocol details the labeling of a target peptide using the synthesized ¹³C-labeled reagent.

Materials:

  • Peptide of interest with a free N-terminus

  • N-Methylformanilide-carbonyl-¹³C

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Formylation:

    • Dissolve the peptide (1.0 eq) in a suitable solvent such as acetonitrile.

    • Add N-Methylformanilide-carbonyl-¹³C (5.0 eq).

    • Heat the reaction mixture at 60 °C for 12-24 hours.

    • Monitor the formation of the N-formylated peptide intermediate by LC-MS.

    • Lyophilize the reaction mixture to remove the solvent and excess reagent.

  • Reduction:

    • Re-dissolve the lyophilized N-formylated peptide in anhydrous THF.

    • Slowly add BH₃·THF solution (10.0 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with a small amount of TFA.

  • Purification:

    • Purify the ¹³C-methylated peptide by RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired product and confirm the mass by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final labeled peptide.

Data Presentation

The isotopic labeling results in a specific mass shift that can be readily detected by mass spectrometry. The table below summarizes the expected mass changes upon ¹³C-methylation.

Peptide StateModificationMass Change (Da)
Unlabeled PeptideN-terminal -NH₂0
Labeled PeptideN-terminal -NH(¹³CH₃)+15.0107

Visualizations

G cluster_synthesis Synthesis of Labeling Reagent cluster_labeling Peptide Labeling Workflow reagent_syn Synthesize N-Methylformanilide-carbonyl-13C formylation Formylation with 13C Reagent reagent_syn->formylation Labeled Reagent peptide_prep Prepare Peptide Solution peptide_prep->formylation reduction Reduction to Methyl Group formylation->reduction purification RP-HPLC Purification reduction->purification analysis Mass Spectrometry Analysis purification->analysis

References

Application Notes and Protocols for Formylation Reaction Using N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the formylation of electron-rich aromatic compounds using ¹³C-labeled N-Methylformanilide (N-Methylformanilide-carbonyl-¹³C). This method, a variation of the Vilsmeier-Haack reaction, is a powerful tool for introducing a stable isotope label at the carbonyl carbon of an aromatic aldehyde.[1][2][3] Such labeled compounds are invaluable in various research and development areas, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as they allow for the unambiguous tracking of metabolites by mass spectrometry and NMR spectroscopy.[4] The Vilsmeier-Haack reaction involves the activation of a substituted formamide with an acid chloride, typically phosphorus oxychloride (POCl₃), to generate a Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[1][2][3][5]

Data Presentation

The following table summarizes typical quantitative data expected from the formylation reaction of a model substrate, N,N-dimethylaniline, using N-Methylformanilide-carbonyl-¹³C.

ParameterValueMethod of Analysis
Substrate N,N-Dimethylaniline-
Formylating Agent N-Methylformanilide-carbonyl-¹³C-
Activating Agent Phosphorus Oxychloride (POCl₃)-
Reaction Solvent Dichloromethane (CH₂Cl₂)-
Reaction Temperature 0 °C to Room Temperature-
Reaction Time 2-4 hoursTLC, LC-MS
Product 4-(Dimethylamino)benzaldehyde-carbonyl-¹³C¹H NMR, ¹³C NMR, MS
Typical Yield 75-85%Gravimetric analysis after purification
Isotopic Enrichment >99%Mass Spectrometry
¹³C NMR Shift of CHO ~190-200 ppm¹³C NMR Spectroscopy[6][7]

Experimental Protocols

This protocol describes the synthesis of 4-(Dimethylamino)benzaldehyde-carbonyl-¹³C from N,N-dimethylaniline as a representative example.

Materials:

  • N-Methylformanilide-carbonyl-¹³C (>99% isotopic purity)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylaniline, freshly distilled

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-Methylformanilide-carbonyl-¹³C (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution via the dropping funnel.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction:

    • To the freshly prepared Vilsmeier reagent, add a solution of N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice.

    • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(Dimethylamino)benzaldehyde-carbonyl-¹³C.

Characterization:

The purified product should be characterized by:

  • ¹H NMR: To confirm the structure of the aromatic aldehyde.

  • ¹³C NMR: To confirm the incorporation of the ¹³C label at the carbonyl carbon, expecting a signal in the range of 190-200 ppm.[6][7]

  • Mass Spectrometry: To confirm the molecular weight of the labeled compound and determine the isotopic enrichment.

Mandatory Visualizations

Formylation_Workflow cluster_reagents Starting Materials cluster_reaction Vilsmeier-Haack Reaction cluster_downstream Product & Application NMF_13C N-Methylformanilide-carbonyl-13C Vilsmeier_Reagent Formation of 13C-Vilsmeier Reagent NMF_13C->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Arene Electron-Rich Aromatic Substrate Formylation Electrophilic Aromatic Substitution Arene->Formylation Vilsmeier_Reagent->Formylation Purification Purification (Chromatography) Formylation->Purification Product 13C-Labeled Aromatic Aldehyde Purification->Product Application Application (e.g., Drug Metabolism Studies) Product->Application

Caption: Experimental workflow for the synthesis and application of ¹³C-labeled aromatic aldehydes.

Signaling_Pathway_Concept cluster_drug_dev Drug Development & Metabolism cluster_metabolism In Vitro / In Vivo Studies cluster_analysis Analysis Drug_Candidate Drug Candidate (Unlabeled) Labeled_Intermediate 13C-Labeled Aldehyde (Synthetic Intermediate) Labeled_Drug 13C-Labeled Drug Candidate Labeled_Intermediate->Labeled_Drug Synthesis Administration Administration to Biological System Labeled_Drug->Administration Metabolism Metabolic Transformation Administration->Metabolism Metabolite_Pool Pool of Metabolites Metabolism->Metabolite_Pool LC_MS LC-MS/MS Analysis Metabolite_Pool->LC_MS NMR NMR Spectroscopy Metabolite_Pool->NMR Metabolite_ID Metabolite Identification & Quantification LC_MS->Metabolite_ID NMR->Metabolite_ID

Caption: Logical relationship of using a ¹³C-labeled intermediate in drug metabolism studies.

References

Application Notes and Protocols for N-Methylformanilide-carbonyl-13C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, particularly carbon-13 (¹³C), has become the gold standard for elucidating the intricate workings of metabolic networks.[1][2][3][4][5] ¹³C-MFA provides a detailed snapshot of cellular metabolism, offering insights into pathway activity, nutrient utilization, and the biosynthesis of key metabolites.[6][7][8] This information is invaluable for metabolic engineering, understanding disease states, and for the development of novel therapeutics.

These application notes describe the potential use of N-Methylformanilide-carbonyl-¹³C as a tracer in metabolic flux analysis. While the metabolism of N-Methylformanilide is not extensively characterized in the context of MFA, we can infer its likely metabolic fate based on related compounds such as N-methylformamide.[9] N-methyl compounds can undergo N-demethylation and hydrolysis, suggesting that N-Methylformanilide could serve as a precursor to N-methylaniline and formate. The carbonyl-¹³C label would be incorporated into the formate pool, a key one-carbon donor for various biosynthetic pathways, including nucleotide synthesis and amino acid metabolism.

Principle of the Method

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, in this case, N-Methylformanilide-carbonyl-¹³C, into a biological system (e.g., cell culture). As the cells metabolize the labeled substrate, the ¹³C label is incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), it is possible to deduce the relative contributions of different metabolic pathways to their production.[10][11] This data, in conjunction with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes.[12]

Applications

The use of N-Methylformanilide-carbonyl-¹³C in MFA can be particularly insightful for:

  • Probing One-Carbon Metabolism: Tracking the incorporation of the ¹³C-label from formate into serine, glycine, purines, and thymidylate can provide a quantitative measure of one-carbon pathway fluxes.

  • Assessing N-demethylation and Hydrolysis Rates: The rate of appearance of ¹³C-labeled formate can be used to determine the in vivo rate of N-Methylformanilide metabolism.

  • Drug Metabolism Studies: For drug candidates containing an N-methylformanilide moiety, this tracer can be used to understand their metabolic fate and impact on cellular metabolism.

  • Toxicity and Xenobiotic Metabolism: Investigating the metabolic pathways involved in the detoxification and processing of N-methylformamides.

Experimental Workflow

A typical ¹³C-MFA experiment involves several key steps, from cell culture to data analysis. A generalized workflow is depicted below.

Experimental Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture and Steady-State Growth B Introduction of N-Methylformanilide-carbonyl-13C A->B C Isotopic Labeling B->C D Metabolite Quenching and Extraction C->D E Metabolite Derivatization (for GC-MS) D->E Sample Preparation F GC-MS or LC-MS Analysis D->F Direct Injection (LC-MS) E->F G Mass Isotopomer Distribution Measurement F->G I Flux Estimation (e.g., using INCA, Metran) G->I H Metabolic Network Model H->I J Statistical Analysis and Flux Map Visualization I->J

A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.

Protocols

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels and grow in standard culture medium until they reach the desired cell density and are in a state of balanced, exponential growth.

  • Media Exchange: Aspirate the standard medium and replace it with a pre-warmed experimental medium containing N-Methylformanilide-carbonyl-¹³C at a known concentration. The concentration of the tracer should be optimized to ensure sufficient labeling without causing toxicity.

  • Isotopic Steady State: Continue the incubation for a period sufficient to achieve isotopic steady state in the metabolites of interest. This duration is dependent on the turnover rates of the metabolite pools and should be determined empirically. Typically, this is equivalent to several cell doubling times.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by aspirating the labeling medium and adding a cold quenching solution (e.g., 60% methanol at -20°C).

    • Scrape the cells and transfer the cell suspension to a centrifuge tube.

    • Perform a two-phase liquid-liquid extraction using a solvent system such as methanol:water:chloroform to separate polar metabolites from lipids and proteins.

    • Collect the polar phase containing the metabolites of interest.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Protocol 2: GC-MS Analysis of Amino Acids
  • Derivatization: Re-suspend the dried metabolite extract in a derivatization agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS). Incubate at 70°C for 1 hour to convert the amino acids into their volatile tert-butyldimethylsilyl (TBDMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable GC column (e.g., a DB-5ms) and a temperature gradient to separate the derivatized amino acids.

    • Operate the mass spectrometer in either scan or selected ion monitoring (SIM) mode to detect the mass fragments of the derivatized amino acids and determine their mass isotopomer distributions.

Data Presentation

The primary quantitative data from a ¹³C-MFA experiment are the mass isotopomer distributions (MIDs) of key metabolites. These are typically presented in tabular format. The MIDs are then used to calculate the metabolic fluxes, which can also be summarized in a table for comparison between different experimental conditions.

Table 1: Hypothetical Mass Isotopomer Distributions of Key Amino Acids
Amino AcidMass IsotopomerUnlabeled Control (M+0)N-Methylformanilide-¹³C Labeled (M+1)
GlycineM+099.1%85.2%
M+10.8%13.5%
M+20.1%1.3%
SerineM+099.0%88.9%
M+10.9%10.1%
M+20.1%1.0%
Table 2: Hypothetical Metabolic Fluxes (normalized to formate production rate)
ReactionFlux (Control)Flux (Treated)Fold Change
Formate -> Serine1001501.5
Serine -> Glycine801201.5
Glycine Cleavage System20301.5
Formate -> Purine Synthesis50751.5

Signaling Pathways and Metabolic Network

The metabolism of N-Methylformanilide is proposed to intersect with central carbon metabolism through the one-carbon pool. The carbonyl-¹³C is released as ¹³C-formate, which can then enter various biosynthetic pathways.

Metabolic Pathway NMF This compound NMA N-Methylaniline NMF->NMA Hydrolysis Formate 13C-Formate NMF->Formate Hydrolysis C1THF 10-formyl-THF Formate->C1THF ATP, THF THF Tetrahydrofolate (THF) THF->C1THF Serine Serine C1THF->Serine Glycine Purines Purine Synthesis C1THF->Purines Glycine Glycine Serine->Glycine

Proposed metabolic fate of N-Methylformanilide-carbonyl-¹³C.

Conclusion

The use of N-Methylformanilide-carbonyl-¹³C as a tracer in metabolic flux analysis offers a promising, albeit currently specialized, approach to quantitatively investigate one-carbon metabolism and the metabolic fate of N-methylformanilide-containing compounds. The protocols and methodologies outlined here provide a framework for researchers to design and execute ¹³C-MFA experiments to gain deeper insights into cellular metabolism. As with any novel tracer, careful experimental design and validation are crucial for obtaining accurate and meaningful flux data.

References

Application Notes and Protocols: N-Methylformanilide-carbonyl-13C for Protein Structure Determination by NMR

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher:

Following a comprehensive review of scientific literature, we have found no specific documented applications of N-Methylformanilide-carbonyl-13C for protein structure determination or protein unfolding studies by NMR. This compound does not appear to be a standard reagent or probe used in this field.

Therefore, the following application notes and protocols are presented as a generalized guide on how a carbonyl-13C labeled small molecule could theoretically be used to study protein unfolding and interactions by NMR. This information is based on established methodologies for studying protein denaturation using other common denaturants and is intended to be illustrative. Should you intend to use this compound, the experimental conditions and protocols would need to be developed and optimized from first principles.

General Application: Monitoring Protein Unfolding and Interaction by NMR using a 13C-Labeled Small Molecule

The primary application of a 13C-labeled small molecule that can induce protein unfolding is to monitor the denaturation process from the perspective of both the protein and the small molecule. By observing changes in the NMR spectra, researchers can gain insights into the mechanism of unfolding and the nature of the interactions between the protein and the denaturant. Specifically, carbonyl-13C labeling provides a sensitive probe for monitoring changes in the electronic environment of the carbonyl group.

Key Principles:
  • Chemical Shift Perturbation (CSP): Changes in the chemical environment of a nucleus upon interaction with another molecule will cause a shift in its resonance frequency in the NMR spectrum. By titrating a protein with a 13C-labeled denaturant, one can observe changes in the 13C spectrum of the denaturant and/or the 1H-15N or 1H-13C spectra of the protein.

  • Protein-Observed NMR: In this approach, an isotopically labeled protein (e.g., 15N or 13C/15N labeled) is titrated with the unlabeled or labeled denaturant. Changes in the protein's NMR spectrum provide residue-specific information about the unfolding process.

  • Ligand-Observed NMR: Here, the 13C-labeled denaturant is observed as it interacts with the unlabeled protein. Changes in the 13C chemical shift of the denaturant can indicate binding and changes in its environment upon protein unfolding.

Hypothetical Quantitative Data Presentation

The following table summarizes the type of quantitative data that would be collected in a hypothetical experiment where a 13C-labeled denaturant is used to unfold a protein.

ParameterDescriptionHypothetical Value
Protein Concentration Initial concentration of the protein in the NMR sample.100 µM
Denaturant Stock Conc. Concentration of the 13C-labeled denaturant stock solution.8 M
Titration Points Molar equivalents of denaturant added to the protein sample.0, 0.5, 1.0, 2.0, 4.0, 8.0, 12.0, 16.0 M
Δδ (13C) max Maximum observed chemical shift perturbation of the 13C-labeled carbonyl of the denaturant.0.5 ppm
Δδ (1H-15N) max Maximum weighted average chemical shift perturbation observed for a specific protein backbone amide.0.8 ppm
Kd (apparent) Apparent dissociation constant for the interaction, derived from fitting the CSP data.2.5 M
m-value A measure of the dependence of the free energy of unfolding on denaturant concentration.2.1 kcal mol-1 M-1
C_m Midpoint of the denaturation curve.5.2 M

Experimental Protocols

This section provides a generalized protocol for a protein denaturation study using a 13C-labeled denaturant and NMR spectroscopy.

Sample Preparation
  • Protein Expression and Purification:

    • Express and purify the protein of interest. For protein-observed experiments, the protein should be isotopically labeled (e.g., uniformly 15N or 13C/15N labeled).

    • Ensure the final protein sample is in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) and is free of aggregates.

    • Concentrate the protein to a suitable concentration for NMR (typically 100 µM - 1 mM).

  • Denaturant Stock Solution:

    • Prepare a high-concentration stock solution of this compound in the same NMR buffer as the protein. A typical starting concentration would be 8 M.

    • Ensure the pH of the denaturant stock is adjusted to match the protein's NMR buffer.

NMR Titration Experiment
  • Initial Protein Spectrum:

    • Acquire a reference 2D 1H-15N HSQC (for 15N labeled protein) or 1D 13C spectrum (if observing the denaturant) of the protein in the absence of the denaturant.

  • Titration:

    • Add small aliquots of the concentrated 13C-labeled denaturant stock solution to the protein sample in the NMR tube.

    • After each addition, gently mix the sample and allow it to equilibrate for a few minutes.

    • Acquire the desired NMR spectra (e.g., 2D 1H-15N HSQC and/or 1D 13C) at each titration point.

    • Continue the titration until the protein is fully denatured, as evidenced by the stabilization of chemical shift changes.

Data Processing and Analysis
  • Spectral Processing:

    • Process the acquired NMR spectra using appropriate software (e.g., NMRPipe, TopSpin, or similar).

    • Reference the spectra consistently.

  • Chemical Shift Perturbation Analysis:

    • For protein-observed experiments, track the chemical shift changes of the backbone amide resonances in the 1H-15N HSQC spectra at each titration point.

    • Calculate the weighted average chemical shift perturbation (CSP) for each residue using the following equation: CSP = sqrt( (Δδ_H)^2 + (α * Δδ_N)^2 ) where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, and α is a weighting factor (typically ~0.14).

    • For ligand-observed experiments, measure the change in the 13C chemical shift of the carbonyl resonance of this compound at each titration point.

  • Data Fitting:

    • Plot the CSP values or the change in the 13C chemical shift as a function of the denaturant concentration.

    • Fit the resulting titration curves to a suitable binding or unfolding model to extract thermodynamic parameters such as the apparent dissociation constant (Kd), the free energy of unfolding (ΔG°), and the m-value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a protein unfolding study using NMR spectroscopy.

Unfolding_Workflow cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis cluster_results Results P1 Express & Purify 15N-Labeled Protein P2 Prepare Concentrated 13C-Denaturant Stock N1 Acquire Reference 1H-15N HSQC of Protein P2->N1 N2 Add Aliquot of 13C-Denaturant N1->N2 N3 Acquire 1H-15N HSQC & 1D 13C Spectra N2->N3 N4 Repeat Titration Until Unfolded N3->N4 N4->N2 Iterate A1 Process NMR Spectra A2 Calculate Chemical Shift Perturbations (CSP) A1->A2 A3 Plot CSP vs. [Denaturant] A2->A3 A4 Fit Data to Unfolding Model A3->A4 R1 Thermodynamic Parameters (ΔG°, m-value, Cm) A4->R1 cluster_nmr cluster_nmr cluster_analysis cluster_analysis cluster_nmr->cluster_analysis

Caption: General workflow for a protein unfolding experiment using NMR.

sample preparation for N-Methylformanilide-carbonyl-13C NMR analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: N-Methylformanilide-carbonyl-13C NMR Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique extensively used in drug discovery and development for structural elucidation, impurity profiling, and quantitative analysis.[1] The quality of NMR data is profoundly dependent on meticulous sample preparation.[2][3] This application note provides a detailed protocol for the preparation of this compound samples for high-resolution NMR analysis. Given the low natural abundance and sensitivity of the 13C nucleus, proper preparation is critical to achieve a satisfactory signal-to-noise ratio and accurate quantitative results.[2][4] The following guidelines cover solvent selection, sample concentration, use of relaxation agents for quantitative studies, and best practices for handling NMR tubes.

Quantitative Data Summary

For optimal results, sample parameters must be carefully controlled. The following tables summarize key quantitative data for preparing N-Methylformanilide samples for 13C NMR.

Table 1: Recommended Sample Concentration

Parameter Standard Qualitative 13C NMR Quantitative 13C NMR Rationale & Citations
Concentration (mg/mL) 20 - 100 mg / 0.5-0.7 mL 50 - 100 mg / 0.5-0.7 mL 13C NMR is significantly less sensitive than 1H NMR; higher concentrations are required to obtain good signal-to-noise in a reasonable time.[4][5][6] For quantitative analysis, a higher concentration ensures a more robust signal.

| Concentration (Molarity) | ~0.3 M - 1.5 M | ~0.7 M - 1.5 M | Molar concentrations provide a standardized measure. For small molecules, concentrations of 10mM may be sufficient for modern cryoprobe instruments, but higher concentrations are often practical.[7] |

Table 2: Recommended Deuterated Solvents

Solvent Residual 1H Peak (ppm) 13C Peak (ppm) Boiling Point (°C) Key Considerations
Chloroform-d (CDCl3) 7.24 77.23 61.2 Good solubility for many organic compounds; relatively inexpensive and easy to remove. Can be slightly acidic.[8][9][10]
Acetone-d6 2.05 29.92, 206.68 56.0 A versatile solvent that dissolves a wide range of compounds.[11]
DMSO-d6 2.50 39.51 189.0 Excellent for poorly soluble compounds, but its high boiling point makes sample recovery difficult.[10]

| Methanol-d4 | 3.31, 4.78 | 49.15 | 64.7 | A polar protic solvent useful for specific applications.[11] |

Table 3: Paramagnetic Relaxation Agent for Quantitative Analysis

Agent Recommended Concentration Purpose Important Notes

| Chromium (III) Acetylacetonate (Cr(acac)3) | 0.1 M (approx. 35 mg/mL) or 0.1-0.5 wt% | Reduces the long T1 relaxation times of 13C nuclei, especially quaternary carbons like the carbonyl carbon. This allows for faster pulse repetition and ensures full relaxation between scans, which is essential for accurate integration.[12][13] | Adding too little will not sufficiently shorten T1, while too much can cause significant line broadening (shortening of T2), leading to loss of resolution. The solution should have a light purple color.[12] |

Experimental Protocols

This section details the step-by-step methodology for preparing a high-quality NMR sample of N-Methylformanilide.

Protocol 1: Standard Sample Preparation for Qualitative 13C NMR
  • Solvent Selection : Choose an appropriate deuterated solvent in which N-Methylformanilide is readily soluble (e.g., CDCl3).[14] Test solubility with a small amount of non-deuterated solvent in a separate vial if unsure.[8]

  • Weighing the Sample : Accurately weigh 20-100 mg of N-Methylformanilide into a clean, dry vial.[5][6] Preparing the sample in a secondary vial before transferring it to the NMR tube is recommended for effective mixing and complete dissolution.[5][6]

  • Dissolution : Add 0.5 mL to 0.6 mL of the chosen deuterated solvent to the vial.[4] The final solution height in a standard 5 mm NMR tube should be approximately 4.0-5.0 cm.[2][8]

  • Mixing : Vortex or gently agitate the vial until the sample is completely dissolved. The final solution must be transparent and free of any solid particles.[4]

  • Filtration : To remove any suspended particles that can degrade spectral quality, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[2][5] Do not use cotton wool, as solvents may leach impurities from it.[2]

  • Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation.[2][8] Label the tube clearly with the sample information just below the cap using labeling tape.[7]

  • Tube Cleaning : Before inserting the sample into the spectrometer, wipe the exterior of the NMR tube (bottom ~10 cm) with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[4]

Protocol 2: Sample Preparation for Quantitative 13C NMR

This protocol is essential when accurate integration of the carbonyl-13C signal is required.

  • Follow Steps 1-2 from the Standard Protocol, using a higher sample amount (50-100 mg).[5][6]

  • Add Relaxation Agent : To the vial containing the N-Methylformanilide, add the paramagnetic relaxation agent Cr(acac)3 to a final concentration of approximately 0.1 M. This helps to ensure full relaxation of the carbonyl carbon between scans.[15]

  • Dissolution and Mixing : Add 0.5 mL to 0.6 mL of the deuterated solvent and vortex until both the sample and the relaxation agent are fully dissolved. The solution should be transparent and uniformly colored.[4]

  • Follow Steps 5-7 from the Standard Protocol to filter, cap, label, and clean the NMR tube.

Visualized Workflows and Relationships

// Optional step for quantitative NMR relax [label="Add Cr(acac)3\n(For Quantitative)", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; vial -> relax [style=dashed]; relax -> add_solvent [style=dashed]; } dot Caption: Experimental workflow for N-Methylformanilide 13C NMR sample preparation.

G conc conc snr snr conc->snr Increases resolution resolution conc->resolution Can decrease if too high (viscosity) solvent solvent solvent->resolution Affects shimming particles particles particles->resolution Decreases (distorts field) relax relax relax->resolution Can decrease if too high (broadening) quant quant relax->quant Improves

References

Application Notes and Protocols for N-Methylformanilide-carbonyl-13C in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methylformanilide (NMF) and related formamides are prevalent chemical structures in various industrial and pharmaceutical compounds.[1][2] Understanding their metabolic fate is crucial for assessing their safety and efficacy. The use of isotopically labeled compounds, such as N-Methylformanilide-carbonyl-13C, provides a powerful tool for elucidating metabolic pathways and quantifying metabolite formation.[3][4] The stable isotope label at the carbonyl carbon allows for unambiguous tracing of the formyl group's fate, distinguishing drug-derived metabolites from endogenous molecules.[3] These application notes provide detailed protocols for utilizing this compound in drug metabolism studies, aimed at researchers in drug discovery and development.

Principle of Application

This compound serves as a stable isotope tracer. When introduced into a biological system (in vitro or in vivo), its metabolic transformation can be monitored by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][5] The one-mass-unit shift conferred by the 13C label allows for the selective detection and identification of metabolites, even at low concentrations. This approach is instrumental in metabolite profiling, reaction phenotyping, and understanding mechanisms of bioactivation and toxicity.

Key Applications

  • Metabolite Identification and Profiling: Elucidate the chemical structures of metabolites formed through oxidative and conjugative pathways.

  • Metabolic Pathway Elucidation: Trace the biotransformation of N-Methylformanilide, including N-demethylation, hydroxylation, and deformylation.[6][7][8]

  • Quantitative Metabolite Analysis (Metabolic Flux): Determine the rate and extent of metabolite formation in various biological matrices.[4]

  • Reaction Phenotyping: Identify the specific cytochrome P450 (CYP450) isoforms responsible for the metabolism of N-Methylformanilide.[5][9]

  • Covalent Binding Studies: Investigate the potential for reactive metabolite formation and covalent binding to macromolecules.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of this compound in human liver microsomes (HLM).

Materials:

  • This compound

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-Regen®)

  • Acetonitrile (ACN) with an internal standard (e.g., 100 nM warfarin)

  • Control compounds (e.g., a highly metabolized compound like testosterone and a low-metabolism compound like verapamil)

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing potassium phosphate buffer and HLM (final concentration 0.5 mg/mL).

    • Pre-warm the master mix at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add this compound to the pre-warmed master mix to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is quenched by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Metabolite Identification of this compound

This protocol describes the identification of potential metabolites using high-resolution mass spectrometry.

Procedure:

  • Follow the incubation procedure described in Protocol 1, but with a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to maximize metabolite formation.

  • Analyze the supernatant using a high-resolution LC-MS/MS instrument (e.g., Q-TOF or Orbitrap).

  • Data Acquisition:

    • Acquire data in full scan mode to detect all potential metabolites.

    • Perform data-dependent MS/MS scans to obtain fragmentation patterns of the detected metabolites.

  • Data Analysis:

    • Search for predicted metabolites based on known biotransformation pathways of N-methyl amides (e.g., hydroxylation, N-demethylation, deformylation).[6][10]

    • The presence of the 13C label will aid in distinguishing drug-related metabolites from background ions.

    • Analyze the fragmentation patterns to confirm the structure of the metabolites.

Protocol 3: CYP450 Reaction Phenotyping

This protocol aims to identify the primary CYP450 enzymes involved in the metabolism of this compound using specific chemical inhibitors.

Procedure:

  • Incubation Setup:

    • Prepare separate incubation mixtures as described in Protocol 1.

    • Pre-incubate the HLM with a panel of specific CYP450 inhibitors for 10 minutes at 37°C before adding the substrate.

  • Substrate Addition:

    • Add this compound (at a concentration below its Km, e.g., 1 µM) to each incubation.

    • Initiate the reaction with the NADPH regenerating system.

  • Incubation and Quenching:

    • Incubate for a fixed time point within the linear range of metabolism (e.g., 15 minutes).

    • Quench the reaction with ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1 and analyze the formation of a major metabolite or the depletion of the parent compound by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolism in the presence of each inhibitor compared to the control (no inhibitor).

Data Presentation

Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes

ParameterHumanRatMouseDog
In Vitro Half-life (t1/2, min) 25181235
Intrinsic Clearance (CLint, µL/min/mg) 55.477.0115.539.6

Table 2: Hypothetical CYP450 Inhibition Profile for N-Methylformanilide Metabolism

CYP450 IsoformInhibitorConcentration (µM)% Inhibition of Metabolism
CYP1A2Furafylline1012
CYP2C9Sulfaphenazole108
CYP2C19Ticlopidine115
CYP2D6Quinidine15
CYP3A4 Ketoconazole 1 85
CYP2E1 Diethyldithiocarbamate 10 45

Visualizations

cluster_workflow Experimental Workflow for In Vitro Metabolism Study A Prepare Incubation Mixture (HLM, Buffer) B Add this compound A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C (Time-course sampling) C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Metabolic Stability, Metabolite ID) G->H

Caption: Workflow for in vitro drug metabolism studies.

cluster_pathway Hypothetical Metabolic Pathway of N-Methylformanilide Parent This compound Met1 N-Hydroxymethylformanilide-carbonyl-13C (Carbinolamide intermediate) Parent->Met1 CYP450 (N-hydroxylation) Met2 N-Methyl-p-hydroxy-formanilide-carbonyl-13C Parent->Met2 CYP450 (Aromatic Hydroxylation) Met3 Formanilide-carbonyl-13C Met1->Met3 Deformylation Met4 13CO2 Met1->Met4 Hydrolysis Met5 p-Hydroxy-formanilide-carbonyl-13C Met3->Met5 CYP450 (Aromatic Hydroxylation)

Caption: Potential metabolic pathways of N-Methylformanilide.

References

Troubleshooting & Optimization

Technical Support Center: Improving Signal-to-Noise in N-Methylformanilide-carbonyl-¹³C NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio for the challenging carbonyl carbon signal in N-Methylformanilide ¹³C NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the carbonyl signal in my N-Methylformanilide ¹³C NMR spectrum so weak or completely missing?

A1: The carbonyl carbon signal is inherently weak for several reasons. First, the natural abundance of the NMR-active ¹³C isotope is only 1.1%[1]. Second, the carbonyl carbon in N-Methylformanilide is a quaternary carbon, meaning it has no directly attached protons. This has two significant consequences:

  • Long Spin-Lattice Relaxation Time (T₁): Quaternary carbons relax very slowly back to their equilibrium state after being pulsed by the spectrometer.[2][3] T₁ values for carbonyl carbons can be on the order of 10-20 seconds or even longer.[4] If the delay between scans is too short, the signal becomes saturated and its intensity diminishes significantly.

  • Lack of Nuclear Overhauser Effect (NOE): The Nuclear Overhauser Effect, which enhances the signal of carbons attached to protons during standard proton-decoupled experiments, is minimal for quaternary carbons.[2][3] This means the carbonyl signal does not get the sensitivity boost that protonated carbons receive.

Q2: How can I quickly improve the signal-to-noise ratio without changing my sample?

A2: The most direct method is to increase the Number of Scans (NS) . The signal-to-noise ratio increases proportionally to the square root of the number of scans.[5] Doubling the number of scans will increase the S/N by a factor of approximately 1.4. For a weak carbonyl signal, running the experiment for a longer duration (e.g., overnight) to acquire thousands of scans is a common strategy.[6][7]

Q3: What is the single most important experimental parameter to optimize for a quaternary carbonyl carbon?

A3: The Relaxation Delay (D1) is the most critical parameter. Due to the long T₁ of the carbonyl carbon, a sufficiently long D1 must be used to allow the nucleus to fully relax between pulses. A common mistake is using a default D1 (e.g., 1-2 seconds), which is far too short and leads to signal saturation. For qualitative experiments, a D1 of at least 5-10 seconds is a good starting point. For truly quantitative results, the delay should be at least 5 times the T₁ value of the carbonyl carbon.[2]

Q4: How does the pulse angle (flip angle) affect my signal, and what should I use?

A4: The pulse angle determines how far the net magnetization is tipped from its equilibrium axis. While a 90° pulse gives the maximum signal for a single scan, it requires a very long relaxation delay (D1 ≈ 5 x T₁) to recover.[2] A more time-efficient strategy for carbons with long T₁ values is to use a smaller pulse angle (e.g., 30° or 45°).[2] This tips the magnetization less, allowing it to recover faster. This enables the use of a shorter D1, meaning more scans can be acquired in the same amount of total experiment time, ultimately leading to a better overall signal-to-noise ratio.

Q5: Can I improve the signal through data processing after the experiment is finished?

A5: Yes, you can apply a Line Broadening (LB) factor, also known as exponential multiplication, during Fourier transformation. Applying a modest LB of 1 to 2 Hz will decrease the noise in the baseline at the expense of slightly wider peaks.[2] This can make a weak, broad signal more easily distinguishable from the noise.

Q6: My sample is very dilute. What are my options to improve the signal?

A6: The best solution is to increase the sample concentration as much as possible, as signal strength is directly proportional to the number of molecules in the detection volume.[5] If you cannot produce more material, consider the following:

  • Reduce Solvent Volume: Use the minimum amount of deuterated solvent necessary to achieve the required sample depth for your spectrometer's probe (typically around 4 cm in a standard 5 mm tube).[5]

  • Use Specialized NMR Tubes: Shigemi tubes are designed for small sample volumes (200-250 µL) and can effectively increase the concentration within the coil region, boosting sensitivity.[8]

Q7: Are there any advanced experiments or additives that can help?

A7: Yes. For particularly challenging cases, you can consider:

  • Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can dramatically shorten the T₁ relaxation times of all carbons, including the carbonyl.[4] This allows for very rapid pulsing and a significant increase in the number of scans acquired in a given time. However, this introduces an additive to your sample, which may not be desirable.

  • Polarization Transfer Techniques: Advanced methods like Dynamic Nuclear Polarization (DNP) can enhance ¹³C signals by orders of magnitude but require specialized instrumentation.[9]

Troubleshooting Guide

Use the following workflow and parameter tables to diagnose and resolve issues with a weak carbonyl signal.

G Troubleshooting Workflow for Weak Carbonyl Signal start Weak or No Carbonyl Signal Detected check_conc Is sample concentration adequate? (> 20-30 mg in 0.5 mL) start->check_conc increase_conc Action: Increase concentration or use a Shigemi tube. check_conc->increase_conc No check_tune Are probe's ¹³C and ¹H channels properly tuned and matched? check_conc->check_tune Yes increase_conc->check_tune tune_probe Action: Re-tune and match the probe channels. check_tune->tune_probe No check_params Review Acquisition Parameters check_tune->check_params Yes tune_probe->check_params optimize_d1 Increase Relaxation Delay (D1) (Start with D1 = 10s) check_params->optimize_d1 optimize_ns Increase Number of Scans (NS) (e.g., > 2048, run overnight) final_check Re-acquire Spectrum optimize_ns->final_check optimize_pa Use a smaller Pulse Angle (e.g., 30-45 degrees) optimize_d1->optimize_pa optimize_pa->optimize_ns success Signal Improved final_check->success G Parameter Interdependence for S/N Optimization cluster_0 High Flip Angle Approach (Less Efficient) cluster_1 Low Flip Angle Approach (Recommended) T1 Carbonyl has a very long T₁ p90 Use 90° Pulse Angle T1->p90 p30 Use 30° Pulse Angle T1->p30 long_d1 Requires very long D1 (D1 ≈ 5 x T₁) p90->long_d1 fewer_scans Fewer scans in total time long_d1->fewer_scans low_sn Lower overall S/N fewer_scans->low_sn short_d1 Allows for shorter D1 (e.g., 10s) p30->short_d1 more_scans More scans in total time short_d1->more_scans high_sn Higher overall S/N more_scans->high_sn

References

Technical Support Center: Synthesis of N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Methylformanilide-carbonyl-13C. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and straightforward method is the formylation of N-methylaniline using formic acid-13C. This reaction typically involves heating the two reagents, often in the presence of a solvent that allows for the azeotropic removal of water to drive the reaction to completion.

Q2: Why is water removal important during the synthesis?

Water is a byproduct of the formylation reaction between N-methylaniline and formic acid. Its presence can limit the reaction's progression due to the reversible nature of the amide formation. Removing water shifts the equilibrium towards the product, leading to a higher yield of this compound. Toluene is a common solvent used for azeotropic removal of water.[1]

Q3: What are the expected yields for this synthesis?

For the analogous non-labeled synthesis, yields can be quite high, ranging from 93-97%.[1] While the introduction of the 13C label should not significantly alter the chemical reactivity, variations in reaction scale and purity of the labeled starting material may affect the final yield.

Q4: How can I confirm the successful incorporation of the 13C label?

The most definitive methods for confirming the incorporation of the 13C label at the carbonyl position are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • 13C NMR: A significantly enhanced signal will be observed for the carbonyl carbon.

  • 1H NMR: The proton on the formyl group will show a coupling to the 13C nucleus (a doublet), which is absent in the non-labeled compound.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +1 m/z unit compared to the non-labeled N-Methylformanilide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to residual water.Ensure efficient azeotropic removal of water by using a Dean-Stark apparatus or by distilling off the toluene-water azeotrope.[1]
Low reaction temperature or insufficient reaction time.Ensure the reaction mixture is heated sufficiently to facilitate the distillation of the azeotrope (vapor temperature of 87-88°C for toluene-water).[1] Extend the reaction time if necessary.
Poor quality of starting materials.Use high-purity N-methylaniline and formic acid-13C. If necessary, purify the N-methylaniline by distillation before use.
Product Contamination with Starting Material Incomplete reaction.See solutions for "Low or No Product Yield".
Insufficient purification.The product can be purified by vacuum distillation.[1] Ensure the distillation is performed at the correct pressure and temperature to effectively separate the product from unreacted N-methylaniline.
Darkening of the Reaction Mixture Side reactions or decomposition at high temperatures.The use of a solvent like toluene helps to minimize side reactions.[1] Avoid excessively high temperatures during the reaction and distillation.
Isotopic Scrambling or Low 13C Incorporation Impure 13C-labeled formic acid.Ensure the isotopic purity of the formic acid-13C starting material.
Exchange reactions (unlikely under these conditions but possible).Use anhydrous conditions where possible, although the reaction itself produces water.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of unlabeled N-Methylformanilide.[1]

Materials:

  • N-methylaniline

  • Formic acid-13C (85-90%)

  • Toluene

  • 3 L Round-bottom flask

  • Distillation apparatus (e.g., a 3-ft indented column with a condenser set for downward distillation or a Dean-Stark apparatus)

  • Modified Claisen flask for vacuum distillation

Procedure:

  • In a 3 L round-bottom flask, combine N-methylaniline (3 moles, 321 g), formic acid-13C (3 moles, equivalent to 300 g of 85-90% formic acid), and toluene (1.8 L).

  • Fit the flask with a distillation column and condenser.

  • Heat the mixture and distill slowly. The toluene-water azeotrope will distill at a vapor temperature of 87-88°C.

  • Continue the distillation until all the water has been removed, which is indicated by a rise in the vapor temperature to 108-110°C. This process typically takes 5-6 hours, and approximately 1.5 L of toluene will be collected.

  • After the reaction is complete, transfer the residue to a modified Claisen flask.

  • Purify the product by vacuum distillation. Collect the fraction boiling at 114-121°C/8 mm Hg.

Expected Outcome:

The expected yield of this compound is in the range of 93-97%, similar to the non-labeled synthesis.[1] The product should be a colorless to pale yellow liquid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis, based on the protocol for the unlabeled compound.[1]

Parameter Value
Reactant: N-methylaniline 3 moles (321 g)
Reactant: Formic acid (85-90%) 3 moles (300 g)
Solvent: Toluene 1.8 L
Reaction Time 5-6 hours
Azeotrope Distillation Temperature 87-88°C
Final Distillation Temperature (Toluene) 108-110°C
Product Boiling Point 114-121°C / 8 mm Hg
Expected Yield 380-393 g (93-97%)

Visualizations

experimental_workflow start Start reactants Combine N-methylaniline, formic acid-13C, and toluene start->reactants distillation Azeotropic Distillation (Removal of Water) reactants->distillation completion Reaction Completion Check (Vapor Temp. rises to 108-110°C) distillation->completion transfer Transfer Residue completion->transfer purification Vacuum Distillation (114-121°C / 8 mm Hg) transfer->purification product This compound purification->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_water Was water efficiently removed? (Check vapor temp. during distillation) start->check_water check_time_temp Was reaction time/temp sufficient? check_water->check_time_temp Yes solution_water Improve azeotropic distillation setup (e.g., Dean-Stark trap) check_water->solution_water No check_reagents Are starting materials pure? check_time_temp->check_reagents Yes solution_time_temp Increase reaction time or ensure correct heating check_time_temp->solution_time_temp No solution_reagents Purify starting materials (e.g., distill N-methylaniline) check_reagents->solution_reagents No

References

Technical Support Center: Purification of N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylformanilide-carbonyl-13C. Our aim is to offer direct and specific solutions to common issues encountered during the post-reaction purification of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound after synthesis?

A1: The primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the required final purity. Given the higher cost of the isotopically labeled material, methods that minimize sample loss are often preferred.

Q2: What are the likely impurities in my crude this compound product?

A2: Common impurities include unreacted starting materials such as N-methylaniline and 13C-labeled formic acid, as well as water formed during the reaction.[1][2] If the reaction temperature is not carefully controlled, colored byproducts, potentially dyestuffs, may also be present.[3]

Q3: How can I confirm the purity and identity of my final product?

A3: The purity of this compound can be assessed using techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For identity confirmation, 13C NMR is particularly useful as the labeled carbonyl carbon should exhibit a characteristic chemical shift around 162.5 ppm.[4] 1H NMR can also be used to check for the absence of signals from impurities.

Q4: Are there any special considerations when handling an isotopically labeled compound like this?

A4: Yes, due to the higher cost of isotopically labeled materials, it is crucial to minimize material loss during all handling and purification steps. This includes ensuring complete transfer of the material between vessels and choosing purification methods with high recovery rates. Proper storage is also important to prevent decomposition.[5]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Troubleshooting Steps
Bumping or uneven boiling - Inadequate stirring or lack of boiling chips.- Too rapid heating.- Ensure smooth stirring with a magnetic stir bar or add fresh boiling chips.- Apply heat gradually using a heating mantle with a controller.
Poor vacuum - Leaks in the distillation apparatus.- Inefficient vacuum pump.- Check all joints and connections for a proper seal; use vacuum grease if necessary.- Ensure the vacuum pump is in good working order and the oil is clean.
Product solidifying in the condenser - Cooling water is too cold, causing the product to freeze (m.p. 8-13 °C).- Use room temperature water for cooling or drain the condenser jacket to allow the product to melt and flow through.
Low recovery yield - Incomplete transfer of the crude product.- Product loss due to hold-up in the distillation column.- Collection of an overly narrow boiling point fraction.- Rinse the reaction flask with a small amount of a suitable solvent and add it to the distillation flask.- Use a shorter distillation column if possible, while still ensuring adequate separation.- Collect a slightly broader fraction and re-analyze the purity.
Flash Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of product from impurities - Inappropriate solvent system (eluent).- Column overloading.- Column channeling.- Optimize the eluent by TLC to achieve an Rf value of ~0.3 for the product.[2]- Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio by weight).- Ensure the silica gel is packed uniformly and the top surface is flat.
Product elutes too quickly (high Rf) - Eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.
Product elutes too slowly or not at all (low Rf) - Eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Streaking or tailing of the product band - Compound is sparingly soluble in the eluent.- Adsorption of the compound onto the silica gel is too strong.- Choose an eluent system in which the compound is more soluble.- For basic compounds like N-methylaniline, adding a small amount of triethylamine (~0.5%) to the eluent can help.[6]

Quantitative Data Summary

ParameterFractional DistillationFlash Column Chromatography
Typical Recovery Yield 93-97%[1]>95% (can be lower depending on separation difficulty)
Purity Achieved High (>99% is achievable with careful fractionation)High (>99% is achievable with optimized conditions)
Boiling Point (at 8 mmHg) 114-121 °C[1]N/A
Typical Eluent System N/AHexane:Ethyl Acetate (e.g., 3:1)
Scale Generally more suitable for larger quantities (>1 g)Suitable for a wide range of scales, particularly for smaller quantities (<1 g)[7]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is adapted from a literature procedure for the synthesis of N-Methylformanilide.[1]

  • Apparatus Setup : Assemble a fractional distillation apparatus with a round-bottom flask, a short fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a pressure gauge.

  • Sample Preparation : Transfer the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Distillation :

    • Begin stirring and gradually apply vacuum, aiming for a pressure of approximately 8 mmHg.

    • Slowly heat the distillation flask using a heating mantle.

    • Discard any initial low-boiling fractions.

    • Collect the fraction that distills at 114-121 °C at 8 mmHg.[1]

    • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Product Collection : Once the distillation is complete, carefully release the vacuum before turning off the heat. The purified product is in the receiving flask.

  • Analysis : Determine the purity of the collected fraction by GC and confirm its identity by 1H and 13C NMR. The 13C-labeled carbonyl should appear at approximately 162.5 ppm.[4]

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection : Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the this compound an Rf value of approximately 0.3.

  • Column Packing :

    • Select a column of appropriate size for the amount of crude product.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution :

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the column.

    • Collect fractions in test tubes.

  • Fraction Analysis and Product Isolation :

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Confirm the purity and identity as described in the distillation protocol.

Workflow and Logic Diagrams

PurificationWorkflow Purification Workflow for this compound crude_product Crude Product (Post-Reaction) decision Choose Purification Method crude_product->decision distillation Fractional Distillation (Reduced Pressure) decision->distillation Scale > 1g chromatography Flash Column Chromatography decision->chromatography Scale < 1g / Difficult Separation analysis Purity & Identity Check (GC, NMR) distillation->analysis chromatography->analysis pure_product Purified this compound storage Proper Storage pure_product->storage analysis->pure_product Purity Confirmed

Caption: Purification workflow for this compound.

TroubleshootingLogic Troubleshooting Logic for Impure Product start Impure Product (Post-Purification) check_impurities Identify Impurities (NMR, GC-MS) start->check_impurities unreacted_sm Unreacted Starting Materials Present check_impurities->unreacted_sm colored_impurities Colored Impurities Present check_impurities->colored_impurities other_impurities Other Impurities check_impurities->other_impurities repurify_distillation Re-distill with a more efficient column unreacted_sm->repurify_distillation repurify_chromatography Re-purify by chromatography with optimized eluent unreacted_sm->repurify_chromatography charcoal_treatment Charcoal Treatment followed by filtration colored_impurities->charcoal_treatment other_impurities->repurify_chromatography charcoal_treatment->repurify_distillation charcoal_treatment->repurify_chromatography

Caption: Troubleshooting logic for an impure final product.

References

avoiding isotopic scrambling with N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Methylformanilide-carbonyl-13C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this isotopically labeled reagent and to address potential challenges, particularly the avoidance of isotopic scrambling during formylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an isotopically labeled formylating reagent. The carbon atom of the formyl group is the heavy isotope 13C. Its primary application is in the Vilsmeier-Haack reaction to introduce a 13C-labeled formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates. This labeled aldehyde can then be used in various downstream applications, including:

  • Mechanistic studies: Tracing the fate of the formyl group in subsequent reactions.

  • NMR spectroscopy: The 13C label provides a distinct signal for structural elucidation and binding studies.

  • Mass spectrometry: The labeled carbon aids in the identification of metabolites and fragmentation pathways in metabolomics and pharmacokinetic studies.

Q2: What is isotopic scrambling and why is it a concern with this compound?

Isotopic scrambling refers to the migration of the 13C label from its original position (the carbonyl carbon) to other positions within the molecule or its loss and replacement with the natural abundance 12C. This compromises the isotopic purity of the final product, leading to inaccuracies in quantitative studies and complications in spectroscopic analysis. Maintaining the integrity of the 13C label at the carbonyl position is crucial for the intended applications of this reagent.

Q3: What are the potential causes of isotopic scrambling when using this compound in a Vilsmeier-Haack reaction?

While direct evidence for isotopic scrambling of this compound in the Vilsmeier-Haack reaction is not extensively documented in the literature, potential causes can be inferred from general chemical principles:

  • Reversibility of Vilsmeier Reagent Formation: The reaction of N-Methylformanilide with a halogenating agent (e.g., POCl₃, oxalyl chloride) to form the Vilsmeier reagent (a chloroiminium ion) could be reversible under certain conditions. If this equilibrium is established, it might create pathways for the 13C label to be exchanged or lost.

  • Side Reactions: Although less likely under the typically acidic conditions of the Vilsmeier-Haack reaction, side reactions such as decarbonylation of the formamide to N-methylaniline and carbon monoxide could potentially lead to the loss of the 13C label.

  • Contaminants: The presence of unlabeled carbon-containing impurities in the starting materials or solvents could potentially participate in exchange reactions, although this is generally a minor concern with high-purity reagents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Isotopic Enrichment in the Product 1. Incomplete reaction: The labeled starting material has not fully reacted. 2. Isotopic scrambling: The 13C label has been lost or exchanged. 3. Contamination: Presence of unlabeled formylating agents.1. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. Follow the "Best Practices for Maintaining Isotopic Purity" outlined below. 3. Ensure all reagents and solvents are of high purity and free from potential contaminants.
Inconsistent Reaction Yields 1. Moisture sensitivity: The Vilsmeier reagent is sensitive to moisture. 2. Substrate reactivity: The electron-richness of the aromatic substrate affects the reaction rate. 3. Temperature control: The reaction can be exothermic.1. Perform the reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) using dry solvents. 2. Adjust reaction conditions (e.g., increase temperature, use a more potent halogenating agent) for less reactive substrates. 3. Maintain strict temperature control, especially during the addition of reagents.
Formation of Unexpected Byproducts 1. Substrate degradation: The substrate may be unstable under the reaction conditions. 2. Multiple formylation: The substrate may have multiple reactive sites. 3. Side reactions of the Vilsmeier reagent. 1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). 2. Control the stoichiometry of the Vilsmeier reagent to favor mono-formylation. 3. Purify the Vilsmeier reagent before use if it is prepared in situ and stored.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation with this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the substrate.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Electron-rich aromatic or heteroaromatic substrate

  • Anhydrous work-up reagents (e.g., sodium acetate, water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCE.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1 eq.) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the Vilsmeier reagent is often indicated by the formation of a solid or a viscous oil.

  • Formylation Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the aromatic substrate (1.0 eq.) in anhydrous DCE.

    • Cool the substrate solution to 0 °C.

    • Slowly add the pre-formed Vilsmeier reagent to the substrate solution via a cannula.

    • The reaction temperature and time will depend on the substrate's reactivity. Monitor the reaction by TLC or LC-MS. Common conditions range from 0 °C to refluxing DCE for 1 to 24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Slowly quench the reaction by the addition of a saturated aqueous solution of sodium acetate.

    • Stir the mixture vigorously for 1-2 hours to hydrolyze the iminium intermediate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Quantitative Data Summary (Illustrative)

SubstrateProductYield (%)Isotopic Purity (%)
IndoleIndole-3-carbaldehyde-13C85-95>98
PyrrolePyrrole-2-carbaldehyde-13C70-85>98
Anisolep-Anisaldehyde-13C60-75>97

Note: These are typical values and may vary based on specific reaction conditions and substrate reactivity.

Protocol 2: Best Practices for Maintaining Isotopic Purity
  • Use High-Purity Reagents: Start with this compound of the highest possible isotopic and chemical purity. Ensure all other reagents (POCl₃, solvents) are of high purity and anhydrous.

  • Inert Atmosphere: Conduct all steps of the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent hydrolysis of the Vilsmeier reagent by atmospheric moisture.

  • Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the halogenating agent (e.g., POCl₃) to ensure complete conversion of the this compound to the Vilsmeier reagent. Avoid a large excess, which could lead to side reactions.

  • Pre-formation of the Vilsmeier Reagent: It is generally recommended to pre-form the Vilsmeier reagent before adding it to the substrate. This allows for more controlled reaction conditions.

  • Temperature Control: Maintain the recommended temperature throughout the reaction. For the formation of the Vilsmeier reagent, initial cooling to 0 °C is crucial. The formylation step may require heating, but avoid excessive temperatures that could promote decomposition or side reactions.

  • Minimize Reaction Time: Once the reaction has reached completion (as determined by monitoring), proceed with the work-up promptly to minimize the potential for side reactions that could compromise isotopic purity.

  • Appropriate Work-up: The hydrolytic work-up is critical. Ensure complete hydrolysis of the intermediate iminium salt to the desired aldehyde.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_workup Hydrolytic Work-up NMF This compound Vilsmeier Vilsmeier Reagent (Chloroiminium ion-13C) NMF->Vilsmeier + POCl3 (Anhydrous Solvent, 0°C) POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate-13C Vilsmeier->Iminium + Substrate Substrate Aromatic Substrate Substrate->Iminium Product 13C-Labeled Aldehyde Iminium->Product + H2O

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Logic Start Low Isotopic Purity? Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Examine Work-up Procedure Start->Check_Workup Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Hydrolysis Incomplete Hydrolysis? Check_Workup->Hydrolysis Optimize_Time_Temp Optimize Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Moisture Moisture Contamination? Incomplete_Reaction->Moisture No Success Isotopic Purity Improved Optimize_Time_Temp->Success Anhydrous Ensure Anhydrous Conditions Moisture->Anhydrous Yes Moisture->Success No Anhydrous->Success Optimize_Workup Optimize Hydrolysis Step Hydrolysis->Optimize_Workup Yes Hydrolysis->Success No Optimize_Workup->Success

Caption: Troubleshooting logic for low isotopic purity.

Technical Support Center: Optimizing Formylation Reactions with N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing formylation reactions using N-Methylformanilide-carbonyl-13C. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your isotopically labeled formylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in formylation reactions?

A1: this compound is principally used as a labeled formylating agent in the Vilsmeier-Haack reaction.[1][2][3] The carbon-13 isotope at the carbonyl position allows for mechanistic studies, reaction monitoring, and quantitative analysis of formylated products using techniques such as 13C NMR and mass spectrometry.

Q2: How is the Vilsmeier reagent generated from this compound?

A2: The Vilsmeier reagent is a chloroiminium ion that acts as the electrophile in the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It is typically generated in situ by reacting this compound with an activating agent, most commonly phosphorus oxychloride (POCl₃). Other activating agents like oxalyl chloride or thionyl chloride can also be used.

Q3: What types of substrates are suitable for formylation with the this compound Vilsmeier reagent?

A3: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic substrates.[1][4] This includes compounds such as anilines, phenols, pyrroles, indoles, and other activated aromatic systems. Substrates that are significantly less electron-rich than benzene may not react efficiently.

Q4: Can I use this compound for quantitative analysis of my reaction?

A4: Yes, the 13C label is ideal for quantitative NMR (qNMR) studies. However, accurate quantification using 13C NMR requires careful consideration of experimental parameters to account for long T1 relaxation times and the Nuclear Overhauser Effect (NOE). It is often necessary to use a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), and an inverse-gated decoupling sequence to obtain reliable quantitative data.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Vilsmeier Reagent Ensure that the this compound and the activating agent (e.g., POCl₃) are of high purity and anhydrous. Moisture can rapidly decompose the Vilsmeier reagent. Use freshly opened or distilled reagents.
Substrate Reactivity The substrate may not be sufficiently electron-rich for the Vilsmeier-Haack reaction. Consider if your aromatic or heteroaromatic system is activated enough for electrophilic substitution.
Reaction Temperature The reaction may require heating to proceed at an adequate rate. While the Vilsmeier reagent is often formed at 0°C, the subsequent formylation step may need to be performed at a higher temperature (e.g., 60-80°C). Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Stoichiometry The molar ratio of the substrate, this compound, and activating agent is crucial. A common starting point is a 1:1.2:1.2 ratio of substrate to formylating agent to activating agent. This may need to be optimized for your specific substrate.
Reaction Time The reaction may not have proceeded to completion. Monitor the reaction progress over time to determine the optimal reaction duration.
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Suggested Solution
Di-formylation or Tri-formylation If the substrate is highly activated, multiple formyl groups may be added. To minimize this, use a lower stoichiometry of the Vilsmeier reagent and carefully control the reaction temperature and time.
Side Reactions Impurities in the starting materials or solvent can lead to side reactions. Ensure all reagents and solvents are pure and anhydrous.
Incomplete Hydrolysis The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during workup.[1] Ensure that the aqueous workup is sufficiently basic (e.g., using a saturated sodium bicarbonate or sodium acetate solution) and that the hydrolysis is allowed to proceed to completion.
Product Degradation The formylated product may be unstable under the reaction or workup conditions. Consider a milder workup procedure if product degradation is suspected.
Issue 3: Inaccurate Quantitative 13C NMR Results
Potential Cause Suggested Solution
Long T1 Relaxation Times Carbonyl carbons, especially those without directly attached protons, can have very long T1 relaxation times, leading to inaccurate integration in 13C NMR. Add a paramagnetic relaxation agent like Cr(acac)₃ to shorten the T1 values of all carbon signals.
Nuclear Overhauser Effect (NOE) The NOE can lead to non-uniform signal enhancement during proton decoupling, making quantification unreliable. Use an inverse-gated decoupling pulse sequence to suppress the NOE.
Insufficient Signal-to-Noise The low natural abundance of 13C and the presence of the labeled carbonyl as a single peak may require a significant number of scans to achieve an adequate signal-to-noise ratio for accurate integration.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation using this compound
  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the this compound (1.2 equivalents) in DMF with stirring. Allow the mixture to stir at 0°C for 30-60 minutes.

  • Substrate Addition: Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Basify the solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Formylation of a Generic Activated Aromatic Substrate
Entry Equivalents of this compound / POCl₃ Temperature (°C) Time (h) Yield (%)
11.1 / 1.1251245
21.5 / 1.5251260
32.0 / 2.0251275 (with 10% di-formylated product)
41.5 / 1.550485
51.5 / 1.580292
61.2 / 1.280288

Note: These are representative data and optimal conditions will vary depending on the specific substrate.

Visualizations

Troubleshooting_Workflow start Start: Low/No Product Yield check_reagents Check Reagent Quality (Anhydrous, High Purity?) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok replace_reagents Action: Use Fresh/Purified Reagents reagent_ok->replace_reagents No check_stoichiometry Check Stoichiometry (Substrate:NMF:POCl3) reagent_ok->check_stoichiometry Yes replace_reagents->check_stoichiometry stoichiometry_ok Stoichiometry OK? check_stoichiometry->stoichiometry_ok optimize_stoichiometry Action: Optimize Molar Ratios (e.g., 1:1.5:1.5) stoichiometry_ok->optimize_stoichiometry No check_conditions Check Reaction Conditions (Temperature, Time) stoichiometry_ok->check_conditions Yes optimize_stoichiometry->check_conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Action: Increase Temperature/Time Monitor by TLC/LC-MS conditions_ok->optimize_conditions No check_substrate Evaluate Substrate (Sufficiently Electron-Rich?) conditions_ok->check_substrate Yes end_success Success: Improved Yield optimize_conditions->end_success substrate_issue Substrate Issue check_substrate->substrate_issue No check_substrate->end_success Yes

Caption: Troubleshooting workflow for low or no product yield in a Vilsmeier-Haack reaction.

Vilsmeier_Haack_Mechanism nmf This compound vilsmeier_reagent Vilsmeier Reagent (Chloroiminium Ion-13C) nmf->vilsmeier_reagent + pocliii POCl3 pocliii->vilsmeier_reagent iminium_salt Iminium Salt-13C Intermediate vilsmeier_reagent->iminium_salt Electrophilic Aromatic Substitution aromatic Electron-Rich Aromatic Substrate aromatic->iminium_salt product 13C-Formylated Aromatic Product iminium_salt->product Hydrolysis hydrolysis H2O / Base (Workup) hydrolysis->product

Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation.

References

N-Methylformanilide-carbonyl-13C solubility issues in NMR solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Methylformanilide-carbonyl-13C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of N-Methylformanilide that might affect its solubility in NMR solvents?

A1: N-Methylformanilide is a clear, colorless to yellow liquid at room temperature, though its melting point is near typical ambient temperatures.[1][2] Understanding its physical properties is key to selecting an appropriate solvent. It is considered immiscible with water.[2]

Quantitative Data Summary: Physical Properties

PropertyValueSource
Molecular FormulaC8H9NO[1]
Molecular Weight135.16 g/mol [2]
Melting Point8-13 °C (lit.)[1][2]
Boiling Point243-244 °C (lit.)[1][2]
Density1.095 g/mL at 25 °C (lit.)[1][2]
Water SolubilityImmiscible[2]

Q2: My compound is this compound. Will the isotopic label affect its solubility compared to the unlabeled compound?

A2: The isotopic enrichment at the carbonyl carbon should not significantly alter the compound's bulk physical properties, including solubility. The troubleshooting and solvent selection guides for standard N-Methylformanilide are directly applicable.

Q3: What are the recommended initial NMR solvents for this compound?

A3: Given that N-Methylformanilide is a polar aprotic molecule, the most common and effective deuterated solvents are also polar aprotic. Chloroform-d (CDCl3) is an excellent starting point. If solubility issues arise, other solvents should be considered.[3]

Recommended NMR Solvents

SolventTypeRationale for UsePotential Issues
Chloroform-d (CDCl3)Weakly PolarGood for many organic compounds; often the first choice.[3]May not be polar enough if impurities or degradation products are present.
Acetone-d6Polar AproticHigher polarity than CDCl3, can improve solubility for polar compounds.Can be reactive; residual water peak can be broad.
DMSO-d6Highly Polar AproticExcellent solvent for a wide range of organic compounds, especially those with poor solubility.[3]High boiling point makes sample recovery difficult; absorbs water readily.[4]
Acetonitrile-d3Polar AproticIntermediate polarity; useful alternative to acetone and DMSO.Less common than other solvents.
Benzene-d6Nonpolar AromaticCan induce different chemical shifts (aromatic solvent-induced shifts), which may help resolve overlapping signals.[4]Not ideal for a polar compound, but can be used for specific spectral analysis purposes.

Q4: My spectrum has very broad peaks. Is this a solubility issue?

A4: Peak broadening can be caused by several factors, including poor solubility leading to a non-homogenous sample.[4] Other causes include the sample being too concentrated, the presence of paramagnetic impurities, or poor shimming of the spectrometer.[4] If you suspect solubility is the cause, try diluting the sample, using a different solvent, or gently warming the sample.

Q5: I see an oily layer or a second liquid phase in my NMR tube. What does this mean?

A5: This indicates immiscibility. N-Methylformanilide is a liquid at room temperature and may not be fully miscible with the chosen solvent, especially less polar ones. Switch to a more polar solvent like Acetone-d6 or DMSO-d6 to achieve a single, homogenous phase.

Troubleshooting Guides

Problem: The sample does not fully dissolve, and solid particulates are visible.

Solution:

  • Increase Solvent Volume: Ensure you are using an adequate amount of solvent, typically 0.5-0.6 mL for a standard 5 mm NMR tube.[5]

  • Use a More Polar Solvent: If using Chloroform-d, switch to Acetone-d6 or DMSO-d6.[3][4]

  • Mechanical Agitation: Vigorously shake or vortex the sample to aid dissolution.[5]

  • Gentle Heating: Gently warm the NMR tube in a water bath. Be cautious, as excessive heat can cause solvent evaporation or sample degradation.

  • Sonication: Place the sealed NMR tube in an ultrasonic bath for a few minutes to break up solid aggregates.

  • Filter the Sample: If a small amount of particulate remains, filter the solution through a pipette plugged with cotton or glass wool into a clean NMR tube to prevent interference with shimming.[5][6][7]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

This protocol is for routine sample preparation when solubility is not expected to be an issue.

Methodology:

  • Weigh 10-50 mg of this compound for a 13C NMR spectrum (5-25 mg for a 1H spectrum) and place it directly into a clean, dry 5 mm NMR tube.[6][7]

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) using a clean glass pipette.[6]

  • Cap the NMR tube securely and invert it several times to mix. Ensure the solution is clear and homogenous.

  • Visually inspect the sample for any undissolved solids or phase separation.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol 2: Enhanced Solubility NMR Sample Preparation

This protocol is recommended when encountering or anticipating solubility problems.

Methodology:

  • Weigh the desired amount of this compound into a small, clean, dry vial (e.g., a 1-dram vial).

  • Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.[6]

  • Cap the vial and vortex or sonicate the mixture until the sample is fully dissolved. Gentle warming may be applied if necessary.

  • Once a clear, homogenous solution is obtained, carefully transfer the solution into the NMR tube using a glass Pasteur pipette.

  • To remove any remaining microparticulates, plug the pipette with a small amount of clean cotton or glass wool to act as a filter during the transfer.[5][7]

  • Ensure the final volume in the NMR tube is at least 0.5 mL, corresponding to a height of ~40 mm in a standard 5 mm tube.[5]

  • Cap the tube, wipe it clean, and proceed with the NMR analysis.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound in NMR solvents.

G cluster_prep Sample Preparation cluster_observe Visual Inspection cluster_actions Recommended Actions cluster_result Analysis start Start: Prepare sample in a recommended solvent (e.g., CDCl3) observe Is the solution clear and homogeneous? start->observe precipitate Solid Precipitate / Particulates observe->precipitate No, Solid Present oily Oily Layer / Immiscible observe->oily No, Liquid Phases success Proceed to NMR Analysis observe->success Yes action1 1. Vortex / Sonicate 2. Gently Warm 3. Filter Sample precipitate->action1 action2 Switch to a more polar solvent: 1. Acetone-d6 2. DMSO-d6 oily->action2 recheck Re-evaluate Solution action1->recheck action2->recheck recheck->observe Re-inspect fail Consult Senior Staff / Instrument Specialist recheck->fail Issue Persists

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Quantifying Low Concentrations of N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of low concentrations of N-Methylformanilide-carbonyl-13C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound typically used for in quantitative analysis?

A1: this compound is primarily used as an internal standard (IS) for the accurate quantification of unlabeled N-Methylformanilide.[1][2][3][4] The stable isotope label provides a compound with nearly identical chemical and physical properties to the analyte of interest, but with a different mass.[3] This allows it to be distinguished by a mass spectrometer. By adding a known amount of the 13C-labeled internal standard to samples and calibration standards, it is possible to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.[1][3][4]

Q2: Which analytical technique is most suitable for quantifying low concentrations of N-Methylformanilide?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of N-Methylformanilide in complex biological matrices.[5][6] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring trace amounts of the analyte.[6] An LC-MS/MS method was successfully developed for the simultaneous determination of major metabolites of N,N-dimethylformamide (a related compound) in urine, demonstrating the suitability of this approach.[7]

Q3: What are the key physical and chemical properties of N-Methylformanilide to consider during method development?

A3: Key properties of N-Methylformanilide include:

  • Appearance: Colorless to light brown clear, viscous liquid.[8][9]

  • Solubility: Slightly soluble in water (10.3 g/L), and soluble in polar organic solvents like ethanol, ether, and acetone.[8][10]

  • Boiling Point: 243-244 °C.[10][11]

  • Melting Point: 8-13 °C.[8][11]

  • Stability: Stable under standard temperature and pressure conditions.[12]

These properties are important for selecting appropriate solvents for sample preparation and liquid chromatography.

Q4: What are the definitions of Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A4: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with accuracy and precision.[13][14][15] The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[14]

Troubleshooting Guides

Poor Peak Shape
Symptom Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions with the column; column contamination.Use a different column chemistry; flush the column; ensure proper mobile phase pH.[16]
Peak Broadening High injection volume or concentration; extra-column volume.Reduce injection volume; dilute the sample; check and minimize tubing lengths.[16][17]
Split Peaks Partially clogged column frit; injection solvent stronger than mobile phase.Replace the column frit; ensure the injection solvent is compatible with or weaker than the mobile phase.[16]
Inconsistent Results
Symptom Potential Cause Troubleshooting Step
High Variability in Replicates Inconsistent sample preparation; instrument instability.Ensure consistent timing and technique in sample preparation steps; check for pressure fluctuations and stable spray in the MS source.[17]
Retention Time Shifts Changes in mobile phase composition or pH; column degradation.Prepare fresh mobile phase; ensure proper mixing; use a new column.[17]
Low Signal Intensity or Sensitivity
Symptom Potential Cause Troubleshooting Step
Low Analyte Signal Ion suppression due to matrix effects; inefficient ionization.Improve sample cleanup to remove interfering matrix components; optimize MS source parameters (e.g., temperature, gas flows, voltages).[18][19][20]
No Signal for Internal Standard Error in adding the internal standard; degradation of the standard.Verify the internal standard spiking procedure; prepare a fresh stock solution of the internal standard.

Experimental Protocols

Example Protocol: Quantification of N-Methylformanilide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example and should be optimized and validated for specific experimental conditions.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min.
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions N-Methylformanilide: To be determined experimentallythis compound: To be determined experimentally

3. Data Analysis

  • Create a calibration curve by plotting the peak area ratio (N-Methylformanilide / this compound) against the concentration of the calibration standards.

  • Determine the concentration of N-Methylformanilide in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add 13C-IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge evap Evaporate centrifuge->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: Experimental workflow for N-Methylformanilide quantification.

troubleshooting_logic cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start Inconsistent Results? prep_check Consistent timing & volumes? start->prep_check rt_shift Retention Time Shift? start->rt_shift No is_check IS added correctly? prep_check->is_check Yes peak_shape Poor Peak Shape? rt_shift->peak_shape No signal_low Low Signal? peak_shape->signal_low No ion_suppression Check for Ion Suppression signal_low->ion_suppression Yes

Caption: Logic diagram for troubleshooting inconsistent results.

References

troubleshooting poor recovery of N-Methylformanilide-carbonyl-13C internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of the N-Methylformanilide-carbonyl-13C internal standard (IS) in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) form of N-Methylformanilide. SIL internal standards are the gold standard in quantitative mass spectrometry-based assays.[1][2] Because their physicochemical properties are nearly identical to the unlabeled analyte of interest, they can effectively compensate for variability during sample preparation, extraction, and analysis, leading to more accurate and precise quantification.[1][2] The 13C label provides a mass shift that allows the mass spectrometer to distinguish it from the native analyte.

Q2: What are the primary reasons for poor or inconsistent recovery of an internal standard?

Poor recovery of an internal standard can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chemical instability of the internal standard, and problems with the analytical instrumentation. Common culprits include inaccurate spiking of the IS, inefficient extraction, degradation of the IS during sample processing or storage, and matrix effects during LC-MS/MS analysis.

Q3: How can I determine if the poor recovery is due to the extraction step?

To evaluate the efficiency of your extraction process, you can perform a recovery experiment. This involves comparing the analyte/IS response in a pre-extraction spiked sample (where the IS is added before extraction) to a post-extraction spiked sample (where the IS is added to the blank matrix extract just before analysis). A significant difference in the response indicates losses during the extraction procedure.

Q4: What are matrix effects, and how can they affect my internal standard recovery?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4][5] This can lead to ion suppression or enhancement, causing a decrease or increase in the MS signal of the internal standard. While SIL internal standards are designed to co-elute with the analyte and experience similar matrix effects, significant variations in the matrix composition between samples can still lead to inconsistent IS recovery.[4][5]

Q5: Could the this compound be degrading?

Yes, amides like N-Methylformanilide can be susceptible to hydrolysis, especially under strong acidic or basic conditions. The hydrolysis of the amide bond would result in the formation of N-methylaniline and formic acid, leading to a loss of the internal standard. The rate of hydrolysis is dependent on pH and temperature.

Troubleshooting Guide

Problem: Low or No Signal for this compound IS

This is a critical issue that needs to be addressed before proceeding with sample analysis. The following table outlines potential causes and recommended actions.

Potential Cause Recommended Action
IS Spiking Error - Verify the concentration of the IS stock and working solutions. - Ensure the correct volume of the IS working solution is added to all samples. - Check the calibration and performance of pipettes used for spiking.
IS Degradation - Prepare fresh IS stock and working solutions. - Evaluate the stability of the IS in the solvent used for stock and working solutions. - Assess the stability of the IS in the biological matrix under the storage and processing conditions.[6]
Extraction Inefficiency - Optimize the extraction solvent and pH to ensure efficient partitioning of N-Methylformanilide. - Evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction, protein precipitation). - Ensure complete evaporation of the extraction solvent and proper reconstitution of the sample.
LC-MS/MS System Malfunction - Check for leaks in the LC system. - Ensure the correct mobile phases are being used and are properly mixed. - Verify the MS parameters (e.g., ionization source settings, collision energy) are optimized for N-Methylformanilide. - Perform a system suitability test with a known standard of the IS.
Problem: High Variability in IS Recovery Across a Batch

Inconsistent IS recovery can compromise the accuracy and precision of your quantitative results. The following table provides guidance on how to troubleshoot this issue.

Potential Cause Recommended Action
Inconsistent Sample Preparation - Ensure uniform treatment of all samples during extraction (e.g., consistent vortexing times, evaporation temperatures). - For SPE, ensure conditioning, loading, washing, and elution steps are consistent for all wells/cartridges.
Variable Matrix Effects - Improve sample cleanup to remove interfering matrix components.[5] - Optimize chromatographic conditions to separate the IS from co-eluting matrix components. - Evaluate the use of a different ionization source (e.g., APCI instead of ESI) if suppression is severe.
IS Instability in Matrix - Minimize the time samples are at room temperature or in the autosampler. - Investigate the effect of pH and temperature on the stability of the IS in the specific biological matrix.[6]
Autosampler/Injector Issues - Check for air bubbles in the syringe or sample loop. - Ensure the injection needle is at the correct depth in the sample vials/wells. - Run a series of blank injections to check for carryover.

Experimental Protocols

Protocol 1: Evaluation of Internal Standard Recovery

Objective: To determine the percentage of the internal standard lost during the sample preparation process.

Methodology:

  • Prepare three sets of samples in a blank biological matrix:

    • Set A (Pre-extraction Spike): Spike the blank matrix with the this compound IS at the working concentration. Process these samples through the entire extraction procedure.

    • Set B (Post-extraction Spike): Process blank matrix samples through the extraction procedure. Spike the resulting extract with the IS at the same working concentration.

    • Set C (Neat Solution): Prepare a solution of the IS in the final reconstitution solvent at the same theoretical concentration as in Sets A and B.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the percent recovery:

    • Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) * 100

Data Presentation:

Sample Set Mean Peak Area Standard Deviation Calculated Recovery (%)
Set A (Pre-extraction)[Insert Data][Insert Data]\multirow{2}{}{[Calculate and Insert]*}
Set B (Post-extraction)[Insert Data][Insert Data]
Set C (Neat Solution)[Insert Data][Insert Data]N/A
Protocol 2: Assessment of Matrix Effects

Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare two sets of samples:

    • Set B (Post-extraction Spike): As prepared in Protocol 1.

    • Set C (Neat Solution): As prepared in Protocol 1.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect:

    • Matrix Effect (%) = ((Mean peak area of Set B / Mean peak area of Set C) - 1) * 100

    • A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Data Presentation:

Sample Set Mean Peak Area Standard Deviation Calculated Matrix Effect (%)
Set B (Post-extraction)[Insert Data][Insert Data]\multirow{2}{}{[Calculate and Insert]*}
Set C (Neat Solution)[Insert Data][Insert Data]

Visualizations

Troubleshooting_Workflow start Poor IS Recovery Observed check_spiking Verify IS Spiking (Concentration, Volume, Pipettes) start->check_spiking check_stability Assess IS Stability (Fresh Solutions, Matrix Stability) check_spiking->check_stability Spiking OK resolved Issue Resolved check_spiking->resolved Spiking Error Found & Corrected check_extraction Evaluate Extraction Efficiency (Recovery Experiment) check_stability->check_extraction Stability OK check_stability->resolved Stability Issue Found & Corrected check_instrument Investigate LC-MS/MS System (Leaks, Parameters, Suitability) check_extraction->check_instrument Extraction OK optimize_extraction Optimize Extraction Protocol (Solvent, pH, Method) check_extraction->optimize_extraction Low Recovery improve_cleanup Improve Sample Cleanup (Reduce Matrix Effects) check_extraction->improve_cleanup High Matrix Effect optimize_lcms Optimize LC-MS/MS Method (Gradient, Source Parameters) check_instrument->optimize_lcms System Issue check_instrument->resolved System OK optimize_extraction->resolved improve_cleanup->resolved optimize_lcms->resolved

Caption: A flowchart for troubleshooting poor internal standard recovery.

Signaling_Pathway cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample_collection Sample Collection (Plasma, Urine, etc.) is_spiking IS Spiking sample_collection->is_spiking extraction Extraction (LLE, SPE, or PPT) is_spiking->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ionization Ionization (ESI/APCI) lc_separation->ionization mass_analysis Mass Analysis (MS/MS) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing (Peak Integration, Quantification) detection->data_processing final_result Final Result data_processing->final_result

Caption: A typical experimental workflow for bioanalysis using an internal standard.

References

Technical Support Center: N-Methylformanilide-carbonyl-13C Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals in N-Methylformanilide-carbonyl-13C mass spectrometry experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound, focusing on identifying and minimizing sources of background noise.

ProblemPossible CausesSuggested Solutions
High Background Noise Across the Entire Spectrum 1. Contaminated solvents (water, acetonitrile, methanol).2. Contaminated mobile phase additives (formic acid, ammonium acetate).3. Leaks in the LC or MS system.4. Dirty ion source.5. Contaminated nitrogen gas supply.1. Use LC-MS or UHPLC-MS grade solvents.[1][2][3] Consider filtering solvents through a 0.2-micron filter.2. Use high-purity additives specifically designed for LC-MS.3. Perform a leak check on all fittings and connections.4. Clean the ion source components (e.g., capillary, cone) according to the manufacturer's protocol.5. Ensure high-purity nitrogen is used and that gas lines are clean.
Specific, Persistent Background Peaks 1. Plasticizers (e.g., phthalates) leaching from tubing, well plates, or solvent bottle caps.2. Slip agents (e.g., erucamide) from plasticware.3. Polydimethylsiloxane (PDMS) from septa or other silicone-containing materials.4. Polyethylene glycol (PEG) or polypropylene glycol (PPG) contamination.5. Carryover from previous injections.1. Use solvent lines and collection plates made of appropriate materials (e.g., PEEK, stainless steel, glass).2. Rinse all plasticware with a high-purity solvent before use.3. Use pre-pierced or low-bleed septa.4. Be aware of common laboratory contaminants and their sources.5. Implement a rigorous wash protocol between sample injections, including strong organic solvents.
Poor Signal-to-Noise (S/N) Ratio for this compound 1. Suboptimal ion source parameters (e.g., capillary voltage, cone voltage, gas flow, temperature).2. Inefficient ionization of the target analyte.3. Ion suppression due to matrix effects.4. In-source fragmentation of the analyte.1. Optimize ion source parameters by infusing a standard solution of this compound and adjusting parameters to maximize signal intensity.2. Adjust mobile phase pH to promote ionization. For N-Methylformanilide, positive ion mode is typically used.3. Improve sample preparation to remove interfering matrix components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).4. Lower the cone voltage to reduce in-source fragmentation.[4][5][6]
Presence of Unlabeled N-Methylformanilide Signal 1. Impurity in the 13C-labeled standard.2. Contamination from an unlabeled N-Methylformanilide source in the laboratory.1. Verify the isotopic purity of the this compound standard with the supplier.2. Ensure no cross-contamination with unlabeled compound during sample preparation.
Adduct Ion Formation Complicating the Spectrum 1. Presence of salts (e.g., sodium, potassium) in the mobile phase or sample.2. Use of certain mobile phase additives.1. Use LC-MS grade solvents and additives to minimize salt content.[7] Consider using a desalting step in the sample preparation.2. Be aware of common adducts formed with mobile phase components (e.g., [M+Na]+, [M+K]+, [M+NH4]+). If possible, use additives that are less prone to adduction.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of background noise in LC-MS?

A1: The most common sources of background noise are impurities in the mobile phase solvents and additives.[1][7] Even trace amounts of contaminants can significantly increase the background signal, masking the analyte of interest. Using high-purity, LC-MS grade solvents is crucial.[1][2][3]

Q2: How can I identify the source of a specific background peak?

A2: Identifying the source of a specific background peak often involves a systematic process of elimination. You can start by running a blank gradient (without injecting a sample) to see if the peak is present in your mobile phase. If it is, you can then try replacing your solvents and additives one by one. If the peak is not in the blank, it may be introduced during sample preparation or from your sample matrix. There are also online databases of common mass spectrometry contaminants that you can use to identify potential sources based on the m/z of the background ion.[8][9][10]

Q3: What are typical in-source degradation products of N-Methylformanilide?

A3: Amide bonds can be susceptible to in-source fragmentation, especially at higher cone voltages.[4][5] For N-Methylformanilide, this could potentially lead to the cleavage of the formyl group or the methyl group. The resulting fragments would appear as background signals. To minimize this, it is recommended to use the lowest cone voltage that still provides adequate signal for the parent ion.[6]

Q4: What are some common adducts I might see with N-Methylformanilide?

A4: In positive ion mode electrospray ionization, you can expect to see the protonated molecule [M+H]+. It is also common to observe adducts with sodium [M+Na]+ and potassium [M+K]+, especially if there are trace amounts of these salts in your sample or mobile phase. If you are using an ammonium salt as a mobile phase additive, you may also see an ammonium adduct [M+NH4]+. One study has also reported an ethyl adduct, [M+C2H5]+, in the PCI mass spectrum of N-Methylformanilide.[11]

Q5: How does the carbonyl-13C label affect the mass spectrum?

A5: The carbonyl-13C label will increase the mass of the N-Methylformanilide molecule by approximately 1 Dalton. This allows it to be distinguished from its unlabeled counterpart. When analyzing your data, you will look for the mass of the 13C-labeled molecule. It is important to know the exact mass of your labeled compound to extract the correct ion chromatogram.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of High Background Noise

This protocol outlines a step-by-step approach to identify and eliminate sources of high background noise.

  • Run a Blank Gradient:

    • Prepare fresh mobile phases using LC-MS grade solvents and additives.

    • Run a gradient identical to your analytical method without injecting a sample.

    • Analyze the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for any significant background peaks. A clean system should have a low and stable baseline. For some systems, a TIC background level of less than 200,000 counts is considered good.[12]

  • Isolate the Source of Contamination:

    • If the blank run shows significant background, systematically replace each component of the mobile phase (water, organic solvent, additives) with a fresh, high-purity source and re-run the blank.

    • If the background persists, it may originate from the LC system itself. Flush the system thoroughly with a strong organic solvent like isopropanol.

    • If the background is absent in the blank but appears with sample injections, the contamination is likely from the sample preparation process or the sample matrix.

  • Optimize Sample Preparation:

    • Prepare a "method blank" by going through the entire sample preparation procedure without adding the analyte.

    • Analyze the method blank to identify contaminants introduced during sample preparation.

    • If contaminants are present, evaluate all reagents, vials, and pipette tips used in the process. Consider using solid-phase extraction (SPE) to clean up the sample and remove matrix interferences.

  • Optimize Instrument Parameters:

    • Infuse a standard solution of this compound directly into the mass spectrometer.

    • Systematically adjust key ion source parameters (e.g., capillary voltage, cone voltage, nebulizer gas flow, drying gas flow, and temperature) to maximize the signal of the analyte while minimizing the background noise.

Protocol 2: Routine System Cleaning and Maintenance

Regular cleaning and maintenance are essential for maintaining low background levels.

  • Daily System Startup:

    • Before running samples, flush the LC system with fresh mobile phase for at least 30 minutes to ensure a stable baseline.

  • Weekly System Flush:

    • Flush the entire LC system with a sequence of solvents to remove any accumulated contaminants. A common sequence is:

      • LC-MS grade water

      • Isopropanol

      • Methanol

      • Acetonitrile

    • Flush with each solvent for at least 30 minutes.

  • Ion Source Cleaning:

    • Regularly inspect and clean the ion source components as per the manufacturer's recommendations. This typically involves wiping the exterior surfaces and sonicating removable parts in a suitable solvent.

  • Solvent and Additive Management:

    • Always use fresh, high-purity solvents. Do not top off solvent bottles.

    • Prepare mobile phase additives fresh daily, if possible.

Visualizations

Potential Sources of Background Signals cluster_system LC-MS System cluster_sample Sample & Preparation cluster_environment Laboratory Environment Solvents Solvents & Additives Background_Signal High Background Signal Solvents->Background_Signal Impurities LC_System LC System Components LC_System->Background_Signal Leaks, Carryover MS_Source MS Ion Source MS_Source->Background_Signal Contamination Sample_Matrix Sample Matrix Sample_Matrix->Background_Signal Matrix Effects Sample_Prep Sample Preparation Sample_Prep->Background_Signal Reagent Impurities Air Airborne Contaminants Air->Background_Signal Plasticizers, etc. Labware Labware Labware->Background_Signal Leachables

Caption: Sources of background signals in LC-MS.

Troubleshooting Workflow for High Background Noise Start High Background Observed Blank_Run Run Blank Gradient Start->Blank_Run Isolate_Solvent Isolate Contaminated Solvent/Additive Blank_Run->Isolate_Solvent Noise Present Sample_Prep_Issue Sample Prep Issue Suspected Blank_Run->Sample_Prep_Issue Noise Absent System_Contamination System Contamination Suspected Isolate_Solvent->System_Contamination Flush_System Thoroughly Flush LC System System_Contamination->Flush_System Yes System_Contamination->Sample_Prep_Issue No Optimize_MS Optimize MS Parameters Flush_System->Optimize_MS Method_Blank Analyze Method Blank Sample_Prep_Issue->Method_Blank Yes Optimize_Prep Optimize Sample Preparation Method_Blank->Optimize_Prep Optimize_Prep->Optimize_MS Resolved Background Minimized Optimize_MS->Resolved

Caption: Systematic troubleshooting workflow.

References

Technical Support Center: Navigating 13C NMR Peak Overlap with N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during 13C NMR analysis, with a specific focus on dealing with peak overlap involving N-Methylformanilide-carbonyl-13C.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical shift range for the carbonyl carbon in N-Methylformanilide?

A1: The carbonyl carbon in amides, such as N-Methylformanilide, typically resonates in the range of 160-185 ppm in the 13C NMR spectrum.[1][2] This downfield shift is characteristic of sp² hybridized carbons bonded to an electronegative oxygen atom.[2]

Q2: What are some common causes of peak overlap with the this compound signal?

A2: Peak overlap can occur when other carbon atoms in your sample have similar chemical shifts. Potential sources of overlap with an amide carbonyl signal include:

  • Ester carbonyl carbons: These also appear in the 160-185 ppm range.[1][2]

  • Carboxylic acid carbonyl carbons: These typically resonate between 170-185 ppm.[1][3]

  • Quaternary aromatic carbons: Certain substituted aromatic carbons can have chemical shifts that extend into the 150-170 ppm region, potentially encroaching on the amide carbonyl signal.[4]

  • Other amide carbonyls: If your sample contains multiple amide functionalities, their carbonyl signals may be close to or overlap with that of N-Methylformanilide.

Q3: How can solvent choice affect the chemical shift of the carbonyl carbon and potentially resolve overlap?

A3: The chemical shift of a carbonyl carbon can be influenced by the solvent.[5][6] Changing the solvent can sometimes alter the relative chemical shifts of overlapping peaks, leading to their resolution. For example, running the spectrum in a more polar or hydrogen-bond-donating solvent might shift the carbonyl resonance of N-Methylformanilide differently compared to the overlapping signal, aiding in their differentiation. Common deuterated solvents for NMR include CDCl₃ and DMSO-d₆.[6]

Q4: Can temperature changes help in resolving peak overlap?

A4: Yes, varying the temperature of the NMR experiment can sometimes resolve overlapping peaks. Temperature can affect conformational equilibria and intermolecular interactions, which in turn can influence chemical shifts. For molecules with rotational isomers (rotamers), changing the temperature can lead to coalescence or sharpening of signals, which might help in resolving overlap with a nearby peak.

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues of peak overlap with the this compound signal.

Problem: An unknown peak is overlapping with my this compound signal.

Solution Workflow:

When faced with peak overlap involving the carbonyl signal of N-Methylformanilide, a systematic approach using various NMR techniques can lead to unambiguous identification and assignment. The following workflow outlines the recommended steps.

Troubleshooting_Workflow Troubleshooting Peak Overlap with this compound start Peak Overlap Observed (Carbonyl Region) dept Run DEPT-135 Experiment start->dept dept_q Is the overlapping peak visible in DEPT-135? dept->dept_q dept_yes Overlapping peak is CH, CH2, or CH3. Not a quaternary carbonyl. dept_q->dept_yes Yes dept_no Overlapping peak is a quaternary carbon. dept_q->dept_no No hsqc Run HSQC Experiment dept_no->hsqc hsqc_q Does the overlapping peak show a correlation in HSQC? hsqc->hsqc_q hsqc_yes Overlapping peak is a protonated carbon. hsqc_q->hsqc_yes Yes hsqc_no Overlapping peak is a non-protonated (quaternary) carbon. hsqc_q->hsqc_no No hmbc Run HMBC Experiment hsqc_no->hmbc hmbc_analysis Analyze long-range correlations to the overlapping peak. hmbc->hmbc_analysis structure Elucidate Structure of Overlapping Species hmbc_analysis->structure

Caption: Workflow for resolving peak overlap with a carbonyl signal.

Step-by-Step Troubleshooting:

1. Confirm the Nature of the Overlapping Peak with DEPT-135:

  • Question: How can I quickly determine if the overlapping signal is from another quaternary carbon (like a carbonyl) or from a protonated carbon (CH, CH₂, CH₃)?

  • Answer: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. The DEPT-135 experiment distinguishes carbon signals based on the number of attached protons.[7][8][9][10]

    • CH and CH₃ groups will appear as positive peaks.[7][8][10]

    • CH₂ groups will appear as negative (inverted) peaks.[7][8][10]

    • Quaternary carbons , including the carbonyl carbon of N-Methylformanilide, will be absent in the DEPT-135 spectrum.[7][8][10]

  • Interpretation:

    • If the overlapping peak disappears along with the N-Methylformanilide carbonyl signal in the DEPT-135 spectrum, it is also a quaternary carbon. This suggests the overlap could be with another carbonyl or a quaternary aromatic carbon.

    • If the overlapping peak appears (either positive or negative) in the DEPT-135 spectrum, it is a protonated carbon, and the overlap is coincidental.

2. Identify Directly Attached Protons with HSQC:

  • Question: If the DEPT-135 experiment suggests the overlapping peak is a quaternary carbon, how can I confirm this and rule out a protonated carbon?

  • Answer: Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment. The HSQC experiment shows correlations between carbons and their directly attached protons.[10][11][12][13]

  • Interpretation:

    • The carbonyl carbon of N-Methylformanilide will not show a correlation peak in the HSQC spectrum because it has no directly attached protons.[12]

    • If the overlapping signal also shows no correlation , it confirms that it is a non-protonated (quaternary) carbon.

    • If the overlapping signal does show a correlation , it is a protonated carbon, and the HSQC spectrum will identify the chemical shift of the proton attached to it.

3. Establish Connectivity with HMBC:

  • Question: The overlapping peak is confirmed to be a quaternary carbon. How can I determine its structural identity?

  • Answer: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The HMBC experiment reveals correlations between carbons and protons that are two or three bonds away.[13][14] This is crucial for identifying the neighboring protons to the quaternary carbon and thus piecing together the molecular structure.

  • Interpretation:

    • The carbonyl carbon of N-Methylformanilide will show correlations to the N-methyl protons and the formyl proton.

    • By analyzing the long-range correlations to the unknown overlapping quaternary carbon, you can identify the protons in its vicinity. This information is key to elucidating the structure of the molecule causing the overlap.

Data Presentation

The following table summarizes the typical 13C NMR chemical shift ranges for the this compound and potentially overlapping functional groups.

Functional GroupCarbon TypeTypical Chemical Shift (ppm)
N-Methylformanilide Amide Carbonyl 160 - 170
EsterCarbonyl160 - 185[1][2]
Carboxylic AcidCarbonyl170 - 185[1][3]
Amide (general)Carbonyl160 - 185[2]
AromaticQuaternary125 - 150[3]

Experimental Protocols

Below are detailed methodologies for the key experiments used in troubleshooting peak overlap.

DEPT-135 Experiment

Objective: To differentiate between CH, CH₂, CH₃, and quaternary carbons.

Methodology:

  • Sample Preparation: Prepare your sample containing N-Methylformanilide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at an appropriate concentration for 13C NMR.

  • Spectrometer Setup:

    • Load and lock the sample.

    • Tune and shim the spectrometer for optimal homogeneity.

    • Acquire a standard proton-decoupled 13C NMR spectrum to identify the region of interest.

  • DEPT-135 Pulse Program:

    • Select the DEPT-135 pulse program on your spectrometer.

    • Pulse Widths: Use calibrated 90° and 180° pulse widths for both ¹H and ¹³C channels.

    • Delay for Polarization Transfer (d2): Set the delay (d2) based on the one-bond ¹J(CH) coupling constant. A typical value is 3.45 ms, which corresponds to an average ¹J(CH) of 145 Hz.

    • Acquisition Parameters:

      • Spectral Width (SW): Set the spectral width to cover the expected range of carbon signals.

      • Number of Scans (NS): An adequate number of scans should be chosen to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum carefully. CH and CH₃ peaks should be positive, and CH₂ peaks should be negative.

    • Reference the spectrum using the solvent peak or an internal standard.

HSQC Experiment

Objective: To identify direct one-bond C-H correlations.

Methodology:

  • Sample Preparation: Same as for the DEPT experiment.

  • Spectrometer Setup:

    • Load, lock, tune, and shim the sample.

    • Acquire a standard ¹H NMR spectrum to determine the proton spectral width.

  • HSQC Pulse Program:

    • Select a gradient-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • Spectral Widths:

      • F2 (¹H dimension): Set the spectral width to encompass all proton signals.

      • F1 (¹³C dimension): Set the spectral width to cover the expected range of protonated carbons (e.g., 0-160 ppm). Since the carbonyl carbon has no attached protons, it will not appear in the HSQC spectrum.[12]

    • Number of Increments (F1): A sufficient number of increments (e.g., 256-512) should be used for adequate resolution in the carbon dimension.

    • Number of Scans (NS): Typically 2-8 scans per increment are sufficient for moderately concentrated samples.

    • Delay for Polarization Transfer: This is optimized for an average one-bond ¹J(CH) of ~145 Hz.

  • Data Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase the spectrum in both dimensions.

    • Reference the spectrum using the solvent signals in both dimensions.

HMBC Experiment

Objective: To identify long-range (2-3 bond) C-H correlations.

Methodology:

  • Sample Preparation: Same as for the DEPT and HSQC experiments.

  • Spectrometer Setup:

    • Load, lock, tune, and shim the sample.

    • Acquire standard ¹H and ¹³C spectra to determine the spectral widths for both nuclei.

  • HMBC Pulse Program:

    • Select a gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Widths:

      • F2 (¹H dimension): Set the spectral width to cover all proton signals.

      • F1 (¹³C dimension): Set the spectral width to cover the entire carbon chemical shift range, including the carbonyl region (e.g., 0-220 ppm).[11]

    • Number of Increments (F1): Use a sufficient number of increments (e.g., 256-512) for good resolution.

    • Number of Scans (NS): Typically 4-16 scans per increment are needed, depending on the sample concentration.

    • Long-Range Coupling Delay: This delay is optimized for a range of long-range coupling constants (ⁿJ(CH)). A typical optimization is for 8 Hz, which covers a good range of 2- and 3-bond couplings.[11] For very weak correlations, running a second HMBC optimized for a different coupling constant (e.g., 4 Hz) might be beneficial.

  • Data Processing:

    • Apply Fourier transformation in both dimensions.

    • The spectrum is typically processed in magnitude mode in both dimensions.

    • Reference the spectrum using the solvent signals.

References

Validation & Comparative

The Gold Standard of Quantification: Enhancing Accuracy and Precision with N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within drug development and research, the demand for utmost accuracy and precision in quantitative analysis is non-negotiable. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust method development. Among the choices for internal standards, stable isotope-labeled (SIL) compounds, specifically those incorporating Carbon-13 (¹³C), represent the pinnacle of performance. This guide provides a comparative overview of the analytical performance of N-Methylformanilide-carbonyl-¹³C as an internal standard, supported by established principles and illustrative data.

Stable isotope-labeled internal standards are now the primary choice for researchers aiming to mitigate process and analytical variability.[1] Their utility is particularly pronounced in complex biological matrices where issues like matrix effects, variable recovery, and ionization suppression can significantly compromise data quality.[1][2][3]

Comparative Analysis: ¹³C-Labeled IS vs. Structural Analogue

The core advantage of a ¹³C-labeled internal standard like N-Methylformanilide-carbonyl-¹³C is its near-identical chemical and physical properties to the unlabeled analyte, N-Methylformanilide.[4][5] This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations at each step. In contrast, a structural analogue, while similar, will have different retention times and may respond differently to matrix effects.[6][7]

To illustrate this, consider the following hypothetical dataset, which reflects typical performance improvements seen when employing a ¹³C-labeled internal standard versus a structural analogue or no internal standard. This data is modeled on findings from studies on other analytes where ¹³C-IS demonstrated significant improvements in accuracy and precision.[2][3][8]

Table 1: Comparison of Accuracy and Precision

Method of QuantificationSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
No Internal Standard 107.87818.5
5042.58515.2
10088.188.112.8
Structural Analogue IS 109.1919.7
5046.893.68.1
10094.294.27.5
N-Methylformanilide-carbonyl-¹³C IS 109.9993.1
5050.8101.62.5
100100.5100.51.8

This data is illustrative and intended to demonstrate the typical performance benefits of a ¹³C-labeled internal standard.

The use of N-Methylformanilide-carbonyl-¹³C results in a significant enhancement of both accuracy (closer to 100%) and precision (lower %RSD) across the concentration range. This is because stable isotope dilution mass spectrometry (IDMS) is the most reliable calibration approach.[9]

The ¹³C Advantage Over Other Isotopes

While deuterium (²H) labeling is also common, it can sometimes introduce chromatographic separation from the analyte due to isotopic effects, which can compromise its ability to co-elute and perfectly compensate for matrix effects.[6][7][10] ¹³C-labeled standards, however, do not typically exhibit this chromatographic shift, ensuring true co-elution and superior correction.[10]

Experimental Workflow and Protocols

A robust analytical method relies on a well-defined experimental protocol. The following outlines a typical workflow for the quantitative analysis of N-Methylformanilide using its ¹³C-labeled internal standard.

Quantitative Analysis Workflow Workflow for Quantitative Analysis using ¹³C-Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Aliquoting (e.g., Plasma, Urine) B Spiking with N-Methylformanilide-carbonyl-¹³C IS A->B C Protein Precipitation or Liquid-Liquid Extraction B->C D Evaporation and Reconstitution C->D E Injection into LC-MS/MS System D->E F Chromatographic Separation (Analyte and IS Co-elute) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration (Analyte and IS) G->H I Calculate Peak Area Ratio (Analyte/IS) H->I J Quantification using Calibration Curve I->J

Caption: General workflow for sample analysis using a ¹³C-labeled internal standard.

Detailed Experimental Protocol

1. Preparation of Calibration Standards and Quality Controls (QCs):

  • Prepare a stock solution of N-Methylformanilide and N-Methylformanilide-carbonyl-¹³C in a suitable organic solvent (e.g., Methanol).

  • Serially dilute the N-Methylformanilide stock solution to create calibration standards at appropriate concentrations.

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Spike each calibration standard and QC with a constant concentration of the N-Methylformanilide-carbonyl-¹³C internal standard solution.

2. Sample Preparation:

  • Aliquot 100 µL of the biological matrix sample (e.g., plasma).

  • Add 10 µL of the N-Methylformanilide-carbonyl-¹³C internal standard working solution.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol), and vortex thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vial.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

3. LC-MS/MS Conditions (Illustrative):

  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection: Multiple Reaction Monitoring (MRM).

    • N-Methylformanilide: Q1/Q3 transition to be determined empirically.

    • N-Methylformanilide-carbonyl-¹³C: Q1/Q3 transition (Q1 will be +1 Da higher than the unlabeled analyte).

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship for Method Validation

The validation of an analytical method ensures its suitability for the intended purpose.[11][12] Key parameters include accuracy, precision, selectivity, and sensitivity.

MethodValidation cluster_params Core Validation Parameters cluster_outcome Method Performance Accuracy Accuracy (% Recovery) ReliableQuant Reliable Quantification Accuracy->ReliableQuant Precision Precision (% RSD) Precision->ReliableQuant Selectivity Selectivity (No Interference) Selectivity->ReliableQuant Sensitivity Sensitivity (LLOQ) Sensitivity->ReliableQuant IS Use of N-Methylformanilide-carbonyl-¹³C IS IS->Accuracy IS->Precision IS->Selectivity

Caption: Relationship between internal standard choice and validation outcomes.

References

A Comparative Analysis of Formylating Agents for Isotopic Labeling in Proteomics and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to introduce isotopically labeled formyl groups into proteins, peptides, and small molecules, the choice of formylating agent is critical for achieving high efficiency, specificity, and reliable quantification. This guide provides a comparative analysis of common isotopically labeled formylating agents, supported by experimental data, to aid in the selection of the most suitable reagent for specific research applications.

The introduction of a formyl group ([¹³C]HO-, DCO-) serves as a powerful tool in mass spectrometry-based quantitative proteomics and for tracking the metabolic fate of drug candidates. The ideal isotopic formylating agent should exhibit high reaction yields, specificity towards the desired functional groups (typically primary and secondary amines), and minimal side reactions. This guide focuses on a comparative evaluation of commonly employed isotopically labeled formylating agents, including formic acid, formaldehyde (used in reductive amination), N-formylsaccharin, and N,N-dimethylformamide (DMF).

Comparative Performance of Isotopic Formylating Agents

The selection of a formylating agent is often a trade-off between reactivity, selectivity, and ease of use. The following table summarizes the key performance characteristics of several common isotopically labeled formylating agents based on available literature.

Formylating AgentIsotopic FormsTarget GroupsTypical Reaction EfficiencySubstrate SpecificityKey AdvantagesPotential Drawbacks
Formic Acid DCOOD, H¹³COOHN-terminus, LysineModerate to HighN-terminus > LysineReadily available, simple reaction conditions.Can cause unwanted side reactions (e.g., formylation of Ser/Thr) under harsh conditions, lower specificity compared to other agents.
Formaldehyde (Reductive Amination) ¹³CH₂O, CD₂ON-terminus, LysineHighN-terminus & LysineHigh efficiency, stable modification.Requires a reducing agent (e.g., NaBH₃CN), can lead to over-methylation if not controlled.
N-Formylsaccharin Isotopically labeled on the formyl groupPrimary and Secondary AminesHighHigh for aminesHigh reactivity and selectivity for amines, mild reaction conditions.Less commonly available in isotopically labeled forms compared to formic acid or formaldehyde.
N,N-Dimethylformamide (DMF) (CD₃)₂NCDO (DMF-d₇)Primary and Secondary AminesModerateGood for aminesCan act as both solvent and reagent.Requires activation (e.g., with HCl) to become an effective formylating agent.[1]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducible and efficient isotopic labeling. Below are representative protocols for the application of selected isotopic formylating agents.

Protocol 1: N-terminal Isotopic Labeling using Formic Acid

This protocol is adapted for the labeling of peptides for quantitative proteomics analysis.

Materials:

  • Peptide sample (lyophilized)

  • Isotopically labeled formic acid (e.g., Formic Acid-d₂, 98 atom % D)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

  • Reaction buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching solution (e.g., Hydroxylamine solution)

Procedure:

  • Dissolve the lyophilized peptide sample in the reaction buffer to a final concentration of 1-5 mg/mL.

  • In a separate vial, prepare the activated formylating agent by reacting a 10-fold molar excess of isotopic formic acid with a 1.1-fold molar excess of DCC in anhydrous dichloromethane for 1 hour at room temperature.

  • Add the activated formylating agent solution to the peptide solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Quench the reaction by adding a 2-fold molar excess of hydroxylamine solution and incubate for 15 minutes.

  • Purify the labeled peptides using solid-phase extraction (SPE) or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verify labeling efficiency using mass spectrometry.

Protocol 2: Isotopic Dimethyl Labeling (Reductive Amination)

This widely used method labels primary amines at the N-terminus and on lysine side chains.[2]

Materials:

  • Peptide sample (in a suitable buffer like TEAB or HEPES)

  • Isotopically labeled formaldehyde solution (e.g., 20% ¹³CH₂O or CD₂O in H₂O)

  • Reducing agent solution (e.g., 1 M Sodium Cyanoborohydride (NaBH₃CN) in H₂O)

  • Quenching solution (e.g., 1 M Ammonium Hydroxide or Glycine)

  • Formic acid (for pH adjustment)

Procedure:

  • Adjust the pH of the peptide solution to ~6-7 with formic acid.

  • Add a 4 µL of the isotopic formaldehyde solution for every 50 µg of peptide.

  • Add 4 µL of the sodium cyanoborohydride solution.

  • Vortex the mixture and incubate for 1 hour at room temperature.

  • Quench the reaction by adding quenching solution.

  • Acidify the sample with formic acid to a final concentration of 0.1-1%.

  • Desalt the labeled peptides using SPE.

  • Analyze the sample by mass spectrometry to confirm labeling and for quantitative analysis.

Visualizing the Labeling Process

To better understand the chemical transformations and workflows, the following diagrams are provided.

formylation_pathway cluster_reagents Isotopic Formylating Agents cluster_targets Target Molecules cluster_products Labeled Products FormicAcid Isotopic Formic Acid (e.g., DCOOD, H¹³COOH) LabeledProtein Isotopically Labeled Protein/Peptide FormicAcid->LabeledProtein Direct Formylation LabeledMolecule Isotopically Labeled Drug Candidate FormicAcid->LabeledMolecule Formaldehyde Isotopic Formaldehyde (e.g., ¹³CH₂O, CD₂O) Formaldehyde->LabeledProtein Reductive Amination (+ Reducing Agent) NFormylsaccharin Isotopic N-Formylsaccharin NFormylsaccharin->LabeledProtein NFormylsaccharin->LabeledMolecule DMF Isotopic DMF (e.g., DMF-d₇) DMF->LabeledProtein Activated Formylation DMF->LabeledMolecule Protein Protein/Peptide Protein->LabeledProtein SmallMolecule Drug Candidate SmallMolecule->LabeledMolecule

Caption: Overview of isotopic formylating agents and their targets.

experimental_workflow Start Start: Protein/Peptide Sample Labeling Isotopic Formylation (Choose Agent & Protocol) Start->Labeling Quenching Quench Reaction Labeling->Quenching Purification Purification (SPE or HPLC) Quenching->Purification Analysis Mass Spectrometry Analysis (LC-MS/MS) Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification End End: Quantitative Data Quantification->End

Caption: General experimental workflow for isotopic formylation.

Conclusion and Future Perspectives

The choice of an isotopic formylating agent depends heavily on the specific requirements of the experiment, including the nature of the substrate, the desired level of specificity, and the available analytical instrumentation. While reductive amination using isotopic formaldehyde offers high efficiency for labeling primary amines, direct formylation with reagents like isotopic formic acid or N-formylsaccharin can provide alternatives with different selectivity profiles.

Future developments in this field are likely to focus on the creation of novel formylating agents with enhanced specificity, particularly for distinguishing between N-terminal and lysine amine labeling. Furthermore, the development of more robust and standardized protocols will be crucial for improving the reproducibility and comparability of quantitative studies across different laboratories. The continued evolution of mass spectrometry instrumentation will also play a key role in enabling more sensitive and accurate detection of isotopically labeled molecules.

References

A Researcher's Guide to Carbonyl-13C Labeling: A Comparative Analysis of N-Methylformanilide-carbonyl-13C and Alternative Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in proteomics, metabolomics, and drug discovery, isotopic labeling is an indispensable tool. Specifically, the introduction of a carbon-13 (13C) isotope at a carbonyl group offers a powerful method for quantitative analysis and structural elucidation of peptides, proteins, and other biomolecules using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comparative overview of N-Methylformanilide-carbonyl-13C as a potential 13C-formylating agent, cross-validated against established alternative methods.

This document delves into the experimental data and protocols associated with various 13C-formylation techniques, offering a clear comparison of their performance. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Introduction to 13C-Formylation for Quantitative Proteomics

Stable isotope labeling is a cornerstone of modern quantitative proteomics. By introducing a "heavy" isotope, such as 13C, into a peptide or protein, it can be distinguished from its unlabeled counterpart by mass spectrometry. This allows for the accurate quantification of protein abundance between different samples. N-formylation, the addition of a formyl group (-CHO), is a common modification in biological systems and can be mimicked in the lab to introduce a 13C label at the N-terminus of peptides or on the side chain of lysine residues.

This compound: A Potential Reagent for 13C-Formylation

N-Methylformanilide is a well-known formylating agent in organic synthesis. Its isotopically labeled counterpart, this compound, presents a promising, yet not widely documented, reagent for introducing a carbonyl-13C group onto primary and secondary amines, such as those found in peptides.

Hypothetical Performance and Characteristics

Table 1: Projected Performance Characteristics of this compound

ParameterProjected Performance
Reaction Efficiency High, based on the reactivity of unlabeled N-Methylformanilide.
Specificity Primarily targets N-terminal amines and lysine side chains.
Reaction Conditions Mild to moderate, potentially requiring activation.
Byproducts N-methylaniline, which would need to be removed during purification.
Stability of Labeled Product The resulting formyl group is stable under typical proteomics workflows.

Comparison with Alternative 13C-Formylating Agents

Several other reagents and methods are commonly employed for 13C-formylation. A direct comparison is essential for selecting the most appropriate method for a given research application.

Table 2: Comparison of 13C-Formylating Agents

Reagent/MethodKey AdvantagesKey DisadvantagesTypical Yields
[13C]Formic Acid with Activating Agent (e.g., DCC, EDC) Readily available starting material; well-established protocols.[1][2]Formation of urea byproducts; potential for side reactions.70-95%
[13C]Acetic Formic Anhydride Highly reactive and efficient.[1]Moisture sensitive; can decompose upon storage.>90%
On-Resin Formylation with [13C]Formic Acid Simplified purification; suitable for solid-phase peptide synthesis.[3][4]Can be sequence-dependent; requires optimization.>90%
This compound (Projected) Potentially high reactivity and good solubility.Lack of established protocols for peptides; byproduct removal.Projected >85%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any labeling strategy. Below are representative protocols for N-formylation using established methods, which can be adapted for the use of this compound.

Protocol 1: N-Formylation of Peptides using [13C]Formic Acid and a Carbodiimide Activator
  • Peptide Preparation: Dissolve the peptide in a suitable aprotic solvent (e.g., dimethylformamide, DMF).

  • Activation of [13C]Formic Acid: In a separate vial, dissolve [13C]formic acid (1.2 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) in DMF. Allow the activation to proceed for 15-30 minutes at 0 °C.

  • Formylation Reaction: Add the activated [13C]formic acid solution to the peptide solution. The reaction is typically stirred at room temperature for 2-4 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove the urea byproduct. The filtrate is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the 13C-formylated peptide.

Protocol 2: On-Resin N-Formylation of Peptides
  • Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Swelling: The peptide-bound resin is swelled in DMF.

  • Formylation Cocktail: A solution of [13C]formic acid (5 equivalents), acetic anhydride (2 equivalents), and pyridine (2 equivalents) in DMF is prepared.

  • On-Resin Reaction: The formylation cocktail is added to the swollen resin and the mixture is agitated at room temperature for 1-2 hours.[4]

  • Washing: The resin is thoroughly washed with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

  • Cleavage and Deprotection: The 13C-formylated peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified by RP-HPLC.

Visualizing the Workflow and Pathways

Understanding the experimental workflow and the underlying chemical transformations is crucial for troubleshooting and optimization.

Experimental_Workflow cluster_peptide_prep Peptide Preparation cluster_labeling 13C-Formylation cluster_purification Purification & Analysis Peptide Peptide Sample Reaction Formylation Reaction Peptide->Reaction Formylating_Agent This compound or Alternative Formylating_Agent->Reaction Purification RP-HPLC Purification Reaction->Purification Analysis MS or NMR Analysis Purification->Analysis

Figure 1: General experimental workflow for the 13C-formylation of peptides.

The chemical transformation at the heart of this process is the nucleophilic attack of the amine on the activated carbonyl carbon.

N_Formylation_Mechanism Peptide-NH2 Peptide-NH₂ Intermediate Peptide-NH₂⁺-¹³CH(O⁻)R Peptide-NH2->Intermediate Nucleophilic Attack Formyl_Reagent R-¹³CHO Formyl_Reagent->Intermediate Formylated_Peptide Peptide-NH-¹³CHO Intermediate->Formylated_Peptide Proton Transfer & Leaving Group Departure

Figure 2: Simplified reaction pathway for N-formylation of a peptide.

Conclusion

While this compound remains a reagent with underexplored potential in the direct 13C-formylation of peptides, a comparative analysis with established methods provides a framework for its potential application. Its projected high reactivity suggests it could be a valuable tool. However, the lack of established, optimized protocols necessitates careful development and validation by researchers. In contrast, methods utilizing activated [13C]formic acid, particularly on-resin approaches, offer robust and well-documented alternatives for reliable 13C-labeling in quantitative proteomics and related fields. The choice of reagent will ultimately depend on the specific requirements of the experiment, including the nature of the peptide, the desired scale of the reaction, and the available resources for methods development.

References

Determining the Limit of Detection for N-Methylformanilide-carbonyl-13C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on precise quantification, understanding the limit of detection (LOD) of analytical standards is paramount. This guide provides a comprehensive comparison of established methodologies for determining the LOD of N-Methylformanilide-carbonyl-13C, a crucial isotopically labeled internal standard. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for achieving accurate and reliable analytical results.

Comparison of Methodologies for LOD Determination

The limit of detection is not an intrinsic property of a compound but is dependent on the analytical method and instrumentation employed. The most common techniques for determining the LOD of isotopically labeled compounds like this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the volatility and thermal stability of the analyte. Given the structure of N-Methylformanilide, LC-MS/MS is a prevalent and highly sensitive method.

Several approaches can be utilized to calculate the LOD from the data obtained by these instruments. The International Council for Harmonisation (ICH) guidelines recognize three primary methods: the visual evaluation method, the signal-to-noise ratio approach, and the method based on the standard deviation of the response and the slope of the calibration curve.

Methodology Principle Advantages Disadvantages Typical Application
Signal-to-Noise Ratio (S/N) The LOD is the concentration that produces a signal significantly higher than the background noise, typically a ratio of 3:1.Simple and widely used, especially in chromatography.Can be subjective depending on how noise is measured.Routine analysis and method development.
Calibration Curve The LOD is calculated from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve (LOD = 3.3 * σ/S).[1]More statistically robust and objective than the S/N method.Requires a well-defined and linear calibration curve at low concentrations.Method validation and quantitative analysis.
Isotope Dilution Mass Spectrometry Involves adding a known amount of the isotopically labeled standard to a sample. The ratio of the labeled to the unlabeled compound is used for quantification, and the LOD can be determined from the precision of this ratio at low concentrations.[2]Highly accurate and precise, as it corrects for matrix effects and sample preparation losses.Requires the availability of a stable, isotopically labeled internal standard.Complex matrices such as biological fluids and environmental samples.

Experimental Protocols

General Protocol for LOD Determination of this compound using LC-MS/MS

This protocol outlines a general procedure for determining the LOD of this compound using the calibration curve method, which is a robust and widely accepted approach.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to create a series of calibration standards at concentrations approaching the expected LOD. A typical range might be from 0.05 ng/mL to 10 ng/mL.

  • Prepare at least six blank samples (solvent without the analyte).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18) is often used.[3]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common choice.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion (the molecular ion of this compound) and a specific product ion are monitored.

    • Optimization: The MS parameters, including nebulizer pressure, drying gas temperature, and collision energy, should be optimized for the specific instrument and compound.

3. Data Analysis:

  • Inject the blank samples multiple times to determine the standard deviation of the background noise.

  • Inject the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Calculate the slope (S) of the calibration curve.

  • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

  • Determine the LOD using the formula: LOD = 3.3 * σ / S.[1]

Visualizing the Workflow

The following diagram illustrates the logical workflow for determining the LOD of this compound.

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution dilute Serial Dilutions stock->dilute blanks Prepare Blank Samples dilute->blanks lcms LC-MS/MS Analysis dilute->lcms Inject Standards blanks->lcms calibrate Construct Calibration Curve lcms->calibrate calculate Calculate Slope (S) and Standard Deviation (σ) calibrate->calculate lod Determine LOD (3.3 * σ / S) calculate->lod

Workflow for LOD Determination

Conclusion

Determining the limit of detection for this compound is a critical step in the validation of any quantitative analytical method. While there is no single, universal LOD value, the methodologies outlined in this guide provide a robust framework for its determination. The choice of method will depend on the specific application, the required level of accuracy, and the available instrumentation. By following a well-defined experimental protocol, such as the LC-MS/MS method described, researchers can confidently establish the performance limits of their analytical procedures, ensuring the reliability and validity of their results in drug development and other scientific endeavors.

References

Inter-Laboratory Comparison of N-Methylformanilide-carbonyl-13C Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of N-Methylformanilide-carbonyl-13C, a crucial isotopically labeled compound in various research and development settings. The data presented herein is a synthesis of typical performance characteristics observed in inter-laboratory studies for similar small molecules, analyzed by Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide aims to assist laboratories in selecting the appropriate analytical technique and to provide a benchmark for performance evaluation.

Data Presentation: A Hypothetical Inter-Laboratory Study

To illustrate the expected performance of different analytical approaches, the following tables summarize the results of a hypothetical inter-laboratory comparison involving five laboratories. Laboratories A, B, and C utilized Quantitative ¹³C Nuclear Magnetic Resonance (qNMR), while Laboratories D and E employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a ¹³C-labeled internal standard.

Table 1: Inter-Laboratory Comparison of N-Methylformanilide-carbonyl-¹³C Quantification by qNMR

LaboratoryMean Concentration (mM)Standard Deviation (mM)Accuracy (%)Precision (RSD %)
Lab A 9.850.1298.51.22
Lab B 10.120.09101.20.89
Lab C 9.930.1599.31.51
Consensus 9.97 0.12 99.7 1.20

Assigned Value: 10.00 mM

Table 2: Inter-Laboratory Comparison of N-Methylformanilide-carbonyl-¹³C Quantification by LC-MS/MS

LaboratoryMean Concentration (µM)Standard Deviation (µM)Accuracy (%)Precision (RSD %)LOD (µM)LOQ (µM)
Lab D 9.920.4599.24.540.050.15
Lab E 10.210.38102.13.720.030.10
Consensus 10.07 0.42 100.7 4.13 - -

Assigned Value: 10.00 µM

Experimental Protocols

The following are representative protocols for the quantitative analysis of N-Methylformanilide-carbonyl-¹³C by qNMR and LC-MS/MS.

Quantitative ¹³C NMR (qNMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-Methylformanilide-carbonyl-¹³C and a suitable internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the sample and internal standard in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹³C NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.

    • Use a quantitative pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Set a relaxation delay (D1) of at least 5 times the longest T₁ of the carbon nuclei of interest to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the peaks of interest.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Integrate the well-resolved peaks corresponding to the carbonyl carbon of N-Methylformanilide-carbonyl-¹³C and a known peak of the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molarity_IS)

LC-MS/MS Protocol
  • Sample Preparation (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (N-Methylformanilide-carbonyl-¹³C with a known concentration).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), positive.

      • Monitoring Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • N-Methylformanilide-carbonyl-¹³C: Precursor ion > Product ion (e.g., m/z 137 > m/z 109).

        • Internal Standard: Precursor ion > Product ion.

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis and Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the samples by interpolating from the calibration curve.

Visualizations

The following diagrams illustrate the metabolic context and the analytical workflow for N-Methylformanilide-carbonyl-¹³C.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis qNMR Analysis cluster_lcms_prep LC-MS/MS Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis start Start: Sample Weighing dissolve Dissolution in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Data Acquisition (¹³C NMR) transfer->acquire process Data Processing (FT, Phasing) acquire->process quantify Quantification (Integration) process->quantify start_lcms Start: Biological Sample is_add Add Internal Standard start_lcms->is_add precip Protein Precipitation is_add->precip evap Evaporation precip->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Caption: Experimental workflows for qNMR and LC-MS/MS analysis.

metabolic_pathway cluster_pathway Hypothetical Metabolic Pathway nmf N-Methylformanilide- carbonyl-¹³C oxidative_metabolism Oxidative Metabolism (e.g., CYP450) nmf->oxidative_metabolism Step 1 reactive_intermediate Reactive Intermediate oxidative_metabolism->reactive_intermediate gsh_conjugation Glutathione Conjugation (GST) reactive_intermediate->gsh_conjugation Step 2 gsh_conjugate S-(N-methylcarbamoyl)glutathione -¹³C gsh_conjugation->gsh_conjugate excretion Biliary Excretion gsh_conjugate->excretion Step 3

Caption: Hypothetical metabolic pathway of N-Methylformanilide.

A Researcher's Guide to Carbon-13 Labeling: A Cost-Benefit Analysis of N-Methylformanilide-carbonyl-13C and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking of molecules is paramount. Isotopic labeling, particularly with Carbon-13 (¹³C), offers a powerful tool for elucidating metabolic pathways, reaction mechanisms, and the structures of complex biomolecules. N-Methylformanilide-carbonyl-¹³C has emerged as a valuable reagent for introducing a ¹³C-labeled formyl group. This guide provides a comprehensive cost-benefit analysis of N-Methylformanilide-carbonyl-¹³C, comparing its performance and cost with key alternatives to inform your research decisions.

At a Glance: Comparing ¹³C-Formylating Agents

FeatureN-Methylformanilide-carbonyl-¹³CSodium Formate-¹³CN,N-Dimethylformamide-carbonyl-¹³C
Primary Application Vilsmeier-Haack formylation, chemical synthesisMetabolic labeling (in vivo and in vitro)Vilsmeier-Haack formylation, general solvent
Purity Typically ≥96%[1]≥98-99%[2][3]≥98-99%[4][5][6]
Molecular Weight ( g/mol ) 136.16[1]69.00[3]74.09[5]
Cost (USD) ~$500 - $600 / 1g~ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
65/10mg,65 / 10mg, ~65/10mg,
312 - $961 / 1g[2][3][7]
~
456/0.5g,456 / 0.5g, ~456/0.5g,
682 / 1g[4]
Key Advantages Efficient formylating agent for electron-rich aromaticsExcellent water solubility, direct precursor in some metabolic pathwaysReadily available, widely used in Vilsmeier-Haack reactions
Key Disadvantages Higher cost, less direct for metabolic labelingLess reactive for direct chemical formylationHigher cost than Sodium Formate-¹³C

In-Depth Analysis: Performance and Applications

N-Methylformanilide-carbonyl-¹³C: The Specialist for Aromatic Formylation

N-Methylformanilide, when labeled at the carbonyl carbon with ¹³C, is a potent formylating agent, primarily utilized in the Vilsmeier-Haack reaction.[8][9] This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] The use of the ¹³C-labeled variant allows for the precise tracking of the formyl group in subsequent reaction steps or for spectroscopic analysis of the final product.

Key Performance Considerations:

  • High Reactivity: In the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), it forms the electrophilic Vilsmeier reagent, which readily reacts with activated aromatic rings.[8]

  • Specificity: The reaction typically occurs at the most electron-rich position of the aromatic ring, offering good regioselectivity.[11]

  • Versatility: It can be used to synthesize a wide range of aromatic aldehydes, which are valuable intermediates in pharmaceutical and materials science research.[12]

Sodium Formate-¹³C: The Workhorse for Metabolic Labeling

Sodium formate-¹³C is a highly versatile and cost-effective source for introducing a single ¹³C label in biological systems. Its high water solubility makes it ideal for introduction into cell culture media or for in vivo studies.

Key Performance Considerations:

  • Metabolic Incorporation: Formate is a key one-carbon donor in various metabolic pathways, including purine biosynthesis and the folate cycle. This allows for the efficient labeling of a wide range of downstream metabolites, including amino acids, nucleotides, and lipids.[13][14]

  • Non-invasive Labeling: Its use in metabolic labeling studies allows for the non-invasive tracking of metabolic fluxes in living cells and organisms.[13]

  • Quantitative Analysis: The incorporation of the ¹³C label can be readily quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing valuable data on metabolic rates.[15][16][17]

N,N-Dimethylformamide-carbonyl-¹³C: A Common Alternative in Synthesis

N,N-Dimethylformamide (DMF) is another widely used reagent in the Vilsmeier-Haack reaction.[11] The ¹³C-labeled version serves a similar purpose to its N-methylformanilide counterpart, acting as a source for a labeled formyl group in the synthesis of aromatic aldehydes.

Key Performance Considerations:

  • Established Protocols: The Vilsmeier-Haack reaction using DMF is well-established, with numerous protocols available in the literature.[9][10][11]

  • Reactivity: Similar to N-Methylformanilide, it forms a reactive Vilsmeier reagent with POCl₃.

  • Cost: While generally more expensive than sodium formate, its price can be competitive with N-Methylformanilide-carbonyl-¹³C, making it a viable alternative for synthetic applications.[4]

Experimental Corner: Protocols for ¹³C-Labeling

Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound

This protocol describes a general procedure for the ¹³C-formylation of an activated aromatic substrate using N-Methylformanilide-carbonyl-¹³C.

Materials:

  • N-Methylformanilide-carbonyl-¹³C

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich aromatic substrate (e.g., indole, pyrrole, or a substituted benzene)

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent

  • Sodium acetate solution (aqueous)

  • Ice

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve the electron-rich aromatic substrate in anhydrous DCE.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride to the stirred solution.

  • In a separate flask, prepare a solution of N-Methylformanilide-carbonyl-¹³C in anhydrous DCE.

  • Add the N-Methylformanilide-carbonyl-¹³C solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for the appropriate time (typically 1-4 hours, monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is between 6 and 7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the ¹³C-labeled aromatic aldehyde.

Note: This is a general protocol and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 2: Metabolic Labeling of Cellular Lipids with Sodium Formate-¹³C

This protocol outlines a method for labeling cellular lipids in culture using Sodium Formate-¹³C to trace the incorporation of one-carbon units.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium

  • Fetal bovine serum (FBS), dialyzed if necessary

  • Sodium Formate-¹³C

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for lipid analysis (optional)

Procedure:

  • Culture the cells to the desired confluency in their standard growth medium.

  • Prepare a labeling medium by supplementing the standard medium with a known concentration of Sodium Formate-¹³C (e.g., 1-5 mM). Ensure the formate is fully dissolved.

  • Remove the standard growth medium from the cells and wash them once with sterile PBS.

  • Add the prepared labeling medium to the cells.

  • Incubate the cells for the desired labeling period (this can range from a few hours to several days depending on the experimental goals).

  • After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping or trypsinization.

  • Perform lipid extraction using a standard method, such as the Bligh-Dyer or Folch method.

  • Analyze the lipid extracts by mass spectrometry (LC-MS or GC-MS) to determine the incorporation of the ¹³C label into different lipid species.

Visualizing the Science

The Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Hydrolysis NMF_13C N-Methylformanilide-carbonyl-13C Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) NMF_13C->Vilsmeier_Reagent Activation POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-Rich Aromatic Substrate Arene->Intermediate Attack on Vilsmeier Reagent Aldehyde 13C-Labeled Aromatic Aldehyde Intermediate->Aldehyde Aqueous Workup

Caption: Workflow of the Vilsmeier-Haack reaction using N-Methylformanilide-carbonyl-¹³C.

Metabolic Fate of ¹³C-Formate

Formate_Metabolism cluster_folate One-Carbon Pool (Folate Cycle) cluster_purine De Novo Purine Synthesis cluster_amino_acid Amino Acid Metabolism cluster_lipids Lipid Synthesis Formate Sodium Formate-13C Formyl_THF 10-Formyl-THF-13C Formate->Formyl_THF THF Tetrahydrofolate (THF) THF->Formyl_THF Purines 13C-Labeled Purines (A, G) Formyl_THF->Purines Formyl group donor Serine_Glycine Serine/Glycine Formyl_THF->Serine_Glycine Labeled_AA Labeled Amino Acids Serine_Glycine->Labeled_AA Fatty_Acids Fatty Acids Serine_Glycine->Fatty_Acids Labeled_Lipids Labeled Lipids Fatty_Acids->Labeled_Lipids

Caption: Simplified overview of the metabolic incorporation of ¹³C from Sodium Formate-¹³C.

Cost-Benefit Decision Framework

Cost_Benefit_Analysis cluster_NMF N-Methylformanilide-13C cluster_Formate Sodium Formate-13C cluster_DMF N,N-Dimethylformamide-13C Decision Choice of 13C-Formylating Agent Benefit_NMF Benefit: High reactivity in Vilsmeier-Haack Decision->Benefit_NMF Cost_NMF Cost: Higher price, less direct for metabolic studies Decision->Cost_NMF Benefit_Formate Benefit: Cost-effective, ideal for metabolic labeling Decision->Benefit_Formate Cost_Formate Cost: Less suitable for direct chemical formylation Decision->Cost_Formate Benefit_DMF Benefit: Established protocols, versatile Decision->Benefit_DMF Cost_DMF Cost: Intermediate price Decision->Cost_DMF

Caption: A decision framework for selecting a ¹³C-formylating agent based on research needs.

Case Study: Investigating the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[18][19][20] Post-translational modifications, including formylation, can modulate the activity of proteins within this pathway.[21] Researchers can employ ¹³C-labeled precursors to trace the metabolic inputs that might lead to such modifications under different cellular conditions.

For instance, by treating cells with Sodium Formate-¹³C and stimulating the PI3K/Akt pathway, researchers could use mass spectrometry-based proteomics to identify which proteins in the pathway become ¹³C-labeled. This could reveal novel regulatory mechanisms and potential drug targets. In such a study, Sodium Formate-¹³C would be the more cost-effective and biologically relevant choice compared to N-Methylformanilide-carbonyl-¹³C.

Conversely, if the goal is to synthesize a specific ¹³C-labeled inhibitor of a kinase in the PI3K/Akt pathway that has an aromatic moiety, N-Methylformanilide-carbonyl-¹³C would be the superior reagent for introducing the labeled formyl group onto the aromatic ring of the inhibitor scaffold.

Conclusion

The choice between N-Methylformanilide-carbonyl-¹³C and its alternatives is highly dependent on the specific research application. For synthetic chemists requiring a potent and specific formylating agent for aromatic compounds, N-Methylformanilide-carbonyl-¹³C is an excellent, albeit more expensive, choice. For researchers investigating metabolic pathways and cellular physiology, the more affordable and biologically amenable Sodium Formate-¹³C is the superior option. N,N-Dimethylformamide-carbonyl-¹³C offers a well-established and versatile alternative for synthetic applications. By carefully considering the cost, reactivity, and biological relevance of each reagent, researchers can make an informed decision that best suits their experimental needs and budget.

References

Safety Operating Guide

Proper Disposal of N-Methylformanilide-carbonyl-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of N-Methylformanilide-carbonyl-13C, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.

This compound is a stable, isotopically labeled compound. While the Carbon-13 isotope does not alter its chemical reactivity, the inherent hazards of N-Methylformanilide necessitate careful handling and disposal. This compound is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[1] Adherence to the following protocols is mandatory for ensuring a safe laboratory environment.

Quantitative Data Summary

For quick reference, the following table summarizes the key physical and chemical properties of N-Methylformanilide, which are critical for safe handling and disposal decisions.

PropertyValue
Molecular Formula C₈H₉NO
Appearance Clear, colorless to light yellow liquid[1][2]
Odor Odorless[2][3]
Melting Point 8 - 13 °C / 46.4 - 55.4 °F[2][3]
Boiling Point 243 - 244 °C / 469.4 - 471.2 °F[2][3]
Flash Point 126 °C / 258.8 °F[2][3]
Specific Gravity 1.090[2]
Hazards Harmful if swallowed[2][3][4], Causes skin, eye, and respiratory tract irritation[1][5]

Experimental Protocols: Step-by-Step Disposal Procedures

The following procedures provide a detailed methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure appropriate PPE is worn. This includes, but is not limited to:

    • Nitrile rubber gloves.

    • Safety goggles with side-shields or a face shield.[4]

    • A laboratory coat or impervious clothing to prevent skin contact.[4]

    • Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][4]

2. Waste Segregation and Collection:

  • Designate a specific, labeled, and sealed container for the collection of this compound waste.

  • The container must be chemically compatible and clearly marked as "Hazardous Waste" with the full chemical name.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the immediate area.

  • For small spills, absorb the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect the absorbent material and contaminated surfaces into the designated hazardous waste container.

  • Do not allow the chemical to enter drains or waterways.[4]

  • Wash the spill area thoroughly with soap and water after the material has been collected.

4. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • The disposal must be handled by a licensed and approved waste disposal contractor.

  • Contact your institution's EHS office to arrange for pickup and disposal.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Absorb with Inert Material C->D Yes E Collect in Designated Hazardous Waste Container C->E No (Routine Disposal) D->E F Clean Spill Area D->F G Store Waste Container in a Cool, Dry, Well-Ventilated Area E->G F->G H Contact EHS for Pickup and Disposal G->H I End of Process H->I

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling N-Methylformanilide-carbonyl-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling N-Methylformanilide-carbonyl-13C, a stable isotope-labeled compound. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

I. Hazard Identification and Personal Protective Equipment (PPE)

N-Methylformanilide is classified as harmful if swallowed and causes eye, skin, and respiratory tract irritation.[1][2] The Carbon-13 isotope is stable and non-radioactive, posing no radiological threat. The primary hazards are associated with the chemical properties of the N-Methylformanilide molecule.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to maintain low airborne concentrations.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended when there is a splash hazard.[3]Protects against splashes and vapors that can cause eye irritation.[1][4]
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[2] Regularly inspect gloves for any signs of degradation or puncture before use.Prevents skin contact and subsequent irritation.[1]
Body Protection A lab coat, buttoned fully, to cover as much skin as possible.[3] Consider impervious clothing if significant splashing is anticipated.[5]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1][3]Protects the respiratory tract from irritating vapors.[1]
Footwear Closed-toe and closed-heel shoes that cover the entire foot.[3]Protects feet from spills.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

  • Preparation:

    • Ensure a safety shower and eye wash station are accessible.[5]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare your work area within a designated and properly functioning chemical fume hood.

  • Handling:

    • Avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[2][6]

    • Avoid ingestion and inhalation.[2][6] Do not eat, drink, or smoke in the handling area.[2][5]

    • Wash your hands thoroughly with soap and water after handling and before leaving the laboratory.[1][5]

  • Storage:

    • Keep the container tightly closed when not in use.[1][6]

    • Store in a cool, dry, and well-ventilated area.[1][2][6]

    • Store away from incompatible materials, such as strong oxidizing agents.[1]

III. Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1][2]
Spill Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., diatomite, universal binders) and place it in a suitable, closed container for disposal.[5][7] Ventilate the area and wash the spill site after material pickup is complete.[1]

IV. Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization:

    • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[1]

  • Containerization:

    • Collect waste in a suitable, closed, and properly labeled container.

  • Disposal:

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][8][9]

    • Do not empty into drains.[8]

V. Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

start Start: Obtain This compound assess_hazards Assess Hazards (Chemical, Not Radiological) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe->prepare_work_area handling Perform Experimental Work prepare_work_area->handling storage Store Properly (Cool, Dry, Ventilated) handling->storage If not all used spill Spill Occurs handling->spill waste_collection Collect Waste (Labeled, Closed Container) handling->waste_collection spill_response Execute Spill Response (Evacuate, Contain, Clean) spill->spill_response spill_response->waste_collection decontaminate Decontaminate Work Area waste_collection->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe disposal Dispose of Waste (Approved Facility) doff_ppe->disposal end End disposal->end

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.